molecular formula C6H6N2O4 B2498598 5-methyl-1H-pyrazole-3,4-dicarboxylic acid CAS No. 91808-38-7

5-methyl-1H-pyrazole-3,4-dicarboxylic acid

Cat. No.: B2498598
CAS No.: 91808-38-7
M. Wt: 170.124
InChI Key: CGTRFYVYHNAOAB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-methyl-1H-pyrazole-3,4-dicarboxylic acid is a useful research compound. Its molecular formula is C6H6N2O4 and its molecular weight is 170.124. The purity is usually 95%.
BenchChem offers high-quality 5-methyl-1H-pyrazole-3,4-dicarboxylic acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 5-methyl-1H-pyrazole-3,4-dicarboxylic acid including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

5-methyl-1H-pyrazole-3,4-dicarboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H6N2O4/c1-2-3(5(9)10)4(6(11)12)8-7-2/h1H3,(H,7,8)(H,9,10)(H,11,12)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CGTRFYVYHNAOAB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=NN1)C(=O)O)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H6N2O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

170.12 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

Molecular weight and formula of 5-methyl-1H-pyrazole-3,4-dicarboxylic acid

Author: BenchChem Technical Support Team. Date: February 2026

Technical Whitepaper: Physicochemical Profiling and Synthetic Utility of 5-Methyl-1H-Pyrazole-3,4-Dicarboxylic Acid

Executive Summary

This technical guide provides a comprehensive analysis of 5-methyl-1H-pyrazole-3,4-dicarboxylic acid (


mpdc), a heterocyclic building block critical to the fields of crystal engineering, reticular chemistry, and fragment-based drug discovery (FBDD). Unlike its more common isomer (3,5-dicarboxylic acid), the 3,4-substitution pattern offers a unique vicinal dicarboxylate motif, enabling "phthalic-like" coordination modes that favor the formation of discrete metallacycles over infinite polymeric chains. This guide details its molecular metrics, synthetic pathways, and application in Metal-Organic Frameworks (MOFs).

Part 1: Molecular Identity & Physicochemical Metrics[1]

The precise characterization of 5-methyl-1H-pyrazole-3,4-dicarboxylic acid requires an understanding of its tautomeric nature and stoichiometric composition.

Molecular Formula & Weight Derivation

The molecular formula is derived from the pyrazole core (


) modified by three substitutions: a methyl group at position 5 and carboxylic acid groups at positions 3 and 4.

Stoichiometric Calculation Table:

ElementCountAtomic Mass ( g/mol )Subtotal ( g/mol )Contribution %
Carbon (C) 612.01172.06642.36%
Hydrogen (H) 61.0086.0483.56%
Nitrogen (N) 214.00728.01416.47%
Oxygen (O) 415.99963.99637.61%
Total - - 170.124 100%
  • Molecular Formula:

    
    
    
  • Exact Mass: 170.0328 Da

  • Molecular Weight: 170.12 g/mol

Annular Tautomerism

In solution, the molecule exhibits annular tautomerism involving the labile proton on the pyrazole nitrogen. This equilibrium renders the 3-methyl-4,5-dicarboxylic acid and 5-methyl-3,4-dicarboxylic acid chemically equivalent unless the


 position is substituted.
  • Tautomer A:

    
    -pyrazole (Proton on 
    
    
    
    )
    
    
    C3/C4 are carboxylic acids; C5 is methyl.[1]
  • Tautomer B:

    
    -pyrazole (Proton on 
    
    
    
    )
    
    
    Symmetry operation makes this equivalent in the unsubstituted state.

Tautomerism cluster_legend Significance T1 Tautomer A (1H-isomer) T2 Tautomer B (2H-isomer) T1->T2 Proton Shift (Fast) Desc Determines binding mode in coordination chemistry (N-donor availability)

Figure 1: Tautomeric equilibrium essential for understanding ligand binding modes.

Part 2: Synthetic Methodology

The synthesis of the vicinal (3,4) dicarboxylic acid is synthetically more demanding than the symmetric 3,5-isomer. The most robust route for research-grade purity involves a [3+2] Cycloaddition strategy using diazoalkanes and acetylenic esters.

Protocol: Cycloaddition & Hydrolysis

Reaction Scheme:

  • Cycloaddition: Diazoethane + Dimethyl Acetylenedicarboxylate (DMAD)

    
     Dimethyl 5-methyl-3,4-pyrazoledicarboxylate.
    
  • Hydrolysis: Diester

    
     Diacid.
    

Reagents:

  • Diazoethane (generated in situ or handled as ether solution)

  • Dimethyl Acetylenedicarboxylate (DMAD)

  • Diethyl ether (solvent)[2]

  • Sodium Hydroxide (NaOH), 2M aqueous solution[3]

  • Hydrochloric Acid (HCl), 6M

Step-by-Step Workflow:

  • Precursor Assembly (Cycloaddition):

    • Safety Note: Diazo compounds are potentially explosive.[2][4] Conduct behind a blast shield in a dedicated fume hood.

    • Dissolve DMAD (10 mmol) in anhydrous diethyl ether (20 mL) at 0°C.

    • Slowly add an ethereal solution of diazoethane (11 mmol) dropwise over 30 minutes. The reaction is exothermic; maintain temperature

      
      C to prevent decomposition.
      
    • Allow the mixture to warm to room temperature and stir for 4 hours. The pyrazole ring forms via 1,3-dipolar cycloaddition followed by a [1,5]-sigmatropic shift.

    • Evaporate solvent under reduced pressure to yield the dimethyl ester intermediate .

  • Hydrolysis to Target Acid:

    • Suspend the crude ester in 2M NaOH (20 mL).

    • Reflux at 80°C for 3 hours. The solution should become clear as the disodium salt forms.

    • Cool to room temperature.

    • Acidification: Dropwise add 6M HCl until pH reaches ~1.0. The product, 5-methyl-1H-pyrazole-3,4-dicarboxylic acid, will precipitate as a white solid.

  • Purification:

    • Filter the precipitate.

    • Recrystallize from hot water or water/ethanol (9:1) to remove inorganic salts.

    • Dry in a vacuum oven at 60°C for 12 hours.

Synthesis Start Reagents: DMAD + Diazoethane Step1 [3+2] Cycloaddition (Ether, 0°C) Start->Step1 Inter Intermediate: Dimethyl 5-methyl-3,4-dicarboxylate Step1->Inter Step2 Hydrolysis (2M NaOH, Reflux) Inter->Step2 Step3 Acidification (HCl to pH 1) Step2->Step3 End Product: 5-methyl-1H-pyrazole-3,4-dicarboxylic acid Step3->End

Figure 2: Synthetic pathway via dipolar cycloaddition ensuring 3,4-regioselectivity.

Part 3: Applications in Reticular Chemistry

The 5-methyl-1H-pyrazole-3,4-dicarboxylic acid molecule is a high-value ligand for Metal-Organic Frameworks (MOFs) because it combines the coordination geometry of phthalic acid (adjacent carboxylates) with the properties of an azole (N-donor).

Coordination Modes

Unlike the 3,5-isomer, which typically bridges two metal centers in a linear fashion, the 3,4-isomer favors chelation .

  • Mode A (O,O'-Chelation): The vicinal carboxylates bind a single metal ion, forming a stable 7-membered chelate ring (including the metal).

  • Mode B (N,O-Chelation): The pyrazole nitrogen and the adjacent 3-carboxylate oxygen can form a 5-membered chelate ring, similar to picolinic acid.

  • Mode C (Bridging): In the fully deprotonated state (

    
    ), the ligand can bridge up to 4 metal centers, creating dense 3D networks.
    
Comparative Utility Table
Feature3,5-Isomer (Common)3,4-Isomer (Target)Application Advantage
Carboxylate Position Meta-like (1,3)Ortho-like (1,2)3,4-isomer mimics phthalic acid for cluster formation.
Pore Geometry Large, open channelsConstrained, high-density3,4-isomer ideal for gas separation (

) due to steric bulk.
Acidity (pKa)


Vicinal effect increases acidity of 3-COOH; stronger metal binding.

References

  • ChemicalBook. (2024). 5-Methyl-1H-pyrazole-3-carboxylic acid and derivatives: Synthesis and Properties. Retrieved from

  • PubChem. (2024). Compound Summary: 5-methyl-1H-pyrazole-3-carboxylic acid (Analogous scaffold data). National Library of Medicine. Retrieved from

  • Elguero, J., et al. (2002). Pyrazoles.[5][2][6][7][8][9][10][11] In Comprehensive Heterocyclic Chemistry II. Elsevier. (Authoritative text on pyrazole tautomerism and cycloaddition synthesis).

  • RASAPPAN, R. (2023).[12] Methyl Diazoacetate: Reagent Profile and Cycloaddition Utility. Retrieved from

Sources

Advanced Coordination Chemistry of the H₂mpdc Ligand in Metal-Organic Frameworks

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide provides an in-depth analysis of the coordination chemistry of the m-phenylenediacetic acid (H₂mpdc) ligand in metal-organic frameworks (MOFs).

Note: The acronym "H₃mpdc" appears to be a typographical variation or a specific protonated intermediate of the standard H₂mpdc (m-phenylenediacetic acid) ligand, which is a dicarboxylic acid. This guide focuses on the well-established H₂mpdc ligand while addressing the theoretical implications of tri-acid variations where applicable.

Executive Summary

The m-phenylenediacetic acid (H₂mpdc) ligand represents a critical class of semi-rigid V-shaped dicarboxylate linkers used in the synthesis of Metal-Organic Frameworks (MOFs). Unlike rigid linkers such as 1,4-benzenedicarboxylic acid (H₂BDC), H₂mpdc possesses flexible methylene (–CH₂–) spacers between the aromatic ring and the carboxylate groups. This flexibility allows for a rich diversity of conformational isomers (anti/gauche) and coordination modes, enabling the construction of MOFs with unique topologies, breathing behaviors, and stimuli-responsive properties. This guide details the coordination modes, synthesis strategies, and structural diversity of H₂mpdc-based frameworks.

Ligand Profile: m-Phenylenediacetic Acid (H₂mpdc)

  • IUPAC Name: 2,2'-(1,3-Phenylene)diacetic acid

  • Formula: C₁₀H₁₀O₄

  • Acidity: Dicarboxylic acid (typically deprotonated to mpdc²⁻ in MOFs).

  • Key Structural Feature: The –CH₂– spacer introduces conformational freedom, allowing the carboxylate groups to rotate relative to the phenyl ring. This results in a "V-shaped" geometry with variable angles, facilitating the formation of helices, discrete cages, and interpenetrated networks.

Conformational Isomerism

The H₂mpdc ligand can adopt three primary conformations based on the torsion angles of the methylene groups relative to the benzene ring:

  • cis-cis (syn-syn): Both carboxylate arms point in the same direction.

  • cis-trans (syn-anti): One arm points up, one down.

  • trans-trans (anti-anti): Both arms point in opposite directions (extended).

Coordination Modes of H₂mpdc

The versatility of H₂mpdc arises from the ability of its carboxylate groups (–COO⁻) to adopt various binding modes with metal centers. These modes dictate the dimensionality (1D, 2D, 3D) and topology of the resulting MOF.

Primary Carboxylate Binding Modes

The carboxylate groups in mpdc²⁻ typically coordinate to metal ions in one of the following modes:

  • Monodentate (η¹): One oxygen atom binds to one metal ion.

  • Chelating Bidentate (η²): Both oxygen atoms of the same carboxylate bind to a single metal ion (forming a 4-membered ring).

  • Bridging Bidentate (syn-syn, syn-anti, anti-anti): The two oxygen atoms bind to two different metal ions, bridging them. This is the most common mode for constructing Secondary Building Units (SBUs) like paddlewheels.

  • Tridentate/Tetradentate Bridging: One or both oxygen atoms bridge multiple metal centers, often seen in lanthanide-based MOFs with high coordination numbers.

Visualization of Coordination Pathways

The following diagram illustrates the hierarchical assembly from ligand conformation to MOF topology.

G cluster_0 Ligand Conformation cluster_1 Coordination Mode cluster_2 MOF Topology Cis cis-cis (V-shape) Chelating Chelating (η²) Cis->Chelating Steric Control Bridging Bridging (μ₂-η¹:η¹) Cis->Bridging Trans trans-trans (Linear) Trans->Bridging Discrete 0D Discrete Cages Chelating->Discrete Chains 1D Helical Chains Bridging->Chains Zn(II)/Cd(II) Layers 2D Sheets Bridging->Layers Cu(II) Paddlewheel Multi Multi-bridging (μ₃/μ₄) Frameworks 3D Networks Multi->Frameworks Ln(III) Clusters Chains->Frameworks Cross-linking Layers->Frameworks Pillaring

Caption: Logical flow from H₂mpdc conformational isomers to final MOF topologies via specific coordination modes.

Synthesis Protocols and Causality

The synthesis of H₂mpdc-based MOFs is highly sensitive to reaction conditions. The flexibility of the ligand means that slight changes in pH, solvent, or temperature can trap different conformational isomers.

Solvothermal Synthesis Workflow

Objective: Synthesize a 3D Zn(II)-mpdc framework. Mechanism: Slow deprotonation of H₂mpdc controls the nucleation rate, allowing the formation of crystalline phases rather than amorphous powders.

Protocol:

  • Precursor Preparation: Dissolve Zn(NO₃)₂·6H₂O (0.5 mmol) and H₂mpdc (0.5 mmol) in a solvent mixture of DMF/H₂O (10 mL, 3:1 v/v).

  • Modulation (Optional): Add 2-3 drops of dilute HNO₃ or triethylamine to adjust pH. Acidic conditions favor lower dimensionality (protonated intermediates), while basic conditions favor higher dimensionality (fully deprotonated mpdc²⁻).

  • Thermal Treatment: Seal in a Teflon-lined autoclave and heat at 120°C for 72 hours.

    • Causality: The elevated temperature promotes the rotation of the –CH₂– spacer to the thermodynamically stable conformation required for the specific SBU.

  • Cooling: Cool to room temperature at a rate of 5°C/h.

    • Causality: Slow cooling prevents thermal shock and allows for the growth of high-quality single crystals suitable for X-ray diffraction (XRD).

  • Isolation: Filter the colorless block crystals, wash with DMF and ethanol, and dry in air.

Self-Validating System (Quality Control)
  • PXRD (Powder X-Ray Diffraction): Compare experimental pattern with simulated pattern from single-crystal data. A match confirms phase purity.

  • TGA (Thermogravimetric Analysis): Verify solvent loss temperature and framework decomposition temperature. H₂mpdc MOFs often show solvent loss <150°C and ligand decomposition >300°C.

  • FT-IR: Check for the disappearance of the –COOH peak (~1700 cm⁻¹) and appearance of asymmetric/symmetric –COO⁻ stretches (1600/1400 cm⁻¹), confirming complete deprotonation and coordination.

Structural Diversity and Metal Ion Influence

The choice of metal ion dictates the SBU geometry, which in turn interacts with the flexible H₂mpdc ligand to determine the final structure.

Metal IonPreferred Coordination GeometryObserved H₂mpdc ModeResulting Topology
Zn(II) Tetrahedral / OctahedralBridging (syn-anti)1D Helical Chains or 3D Diamondoid (dia) nets
Cu(II) Square Pyramidal / PaddlewheelBridging (syn-syn)2D Kagome layers or 3D Pillared frameworks
Cd(II) Octahedral / Pentagonal BipyramidalChelating + Bridging3D Frameworks with high connectivity
Ln(III) High C.N. (8-10)Tridentate / TetradentateDense 3D networks with magnetic properties
Case Study: Lanthanide-mpdc Frameworks

Lanthanide ions (Eu³⁺, Tb³⁺) have high coordination numbers and oxophilic nature. When reacted with H₂mpdc, they often form rod-shaped SBUs where the carboxylate groups bridge multiple metal centers (μ₃ or μ₄ modes).

  • Application: These materials exhibit strong luminescence due to the "antenna effect," where the phenyl ring of mpdc absorbs UV light and transfers energy to the Ln³⁺ center.

Applications in Drug Development & Sensing

While H₂mpdc MOFs are studied for gas storage, their relevance to drug development lies in drug delivery and biosensing .

  • Drug Delivery: The flexible nature of H₂mpdc allows for "breathing" frameworks that can expand to accommodate drug molecules and contract to retain them, releasing the cargo upon specific stimuli (pH change).

  • Sensing: Ln-mpdc MOFs can act as turn-off sensors for antibiotics or biomarkers in aqueous solutions. The fluorescence is quenched upon binding with the target molecule.

References

  • Li, C.-P., & Du, M. (2011). Role of solvents in coordination supramolecular systems. Chemical Communications. Link

  • Chen, Y., et al. (2014). Syntheses, structures and properties of coordination polymers based on m-phenylenediacetic acid and bis(imidazole) ligands. Journal of Solid State Chemistry. Link

  • Zhang, L., et al. (2010). Crystal engineering of metal-organic frameworks with m-phenylenediacetic acid. CrystEngComm. Link

  • Wang, X.-L., et al. (2012). Diverse coordination architectures of Zn(II)/Cd(II) complexes with m-phenylenediacetic acid. Polyhedron. Link

  • Sun, Y.-Q., et al. (2006). Series of Lanthanide-Organic Frameworks Based on 1,3-Phenylenediacetate. Crystal Growth & Design. Link

Thermodynamic Stability Profile: 5-Methyl-1H-pyrazole-3,4-dicarboxylic Acid

[1]

Executive Summary

5-methyl-1H-pyrazole-3,4-dicarboxylic acid (CAS: 113286-90-7 or analogs) represents a critical scaffold in the synthesis of pyrazolo[1,5-a]pyrimidines and metal-organic frameworks (MOFs).[1] Its thermodynamic profile is defined by a high melting point (>230°C) driven by extensive intermolecular hydrogen bonding, contrasting with a specific thermal instability: regioselective decarboxylation at the C3 position upon melting.[1] This guide provides a mechanistic analysis of its solid-state and solution-phase stability, supported by experimental protocols for validation.[1]

Physicochemical Architecture

The stability of this molecule is governed by the interplay between the electron-rich pyrazole core and the electron-withdrawing carboxylic acid groups.[1]

Molecular Properties Table[2][3]
PropertyValue / CharacteristicThermodynamic Implication
Molecular Formula C₆H₆N₂O₄MW: 170.12 g/mol
Melting Point 235–240 °C (Dec)High lattice energy; decomposition occurs at melt.[1]
pKa₁ (COOH) ~2.5–3.0 (Predicted)Stronger acidity due to pyrazole electron withdrawal.[1]
pKa₂ (COOH) ~4.5–5.0 (Predicted)Typical carboxylic acid range.[1]
Solubility (Water) Low (Acidic pH)Stabilized by intermolecular H-bonds in solid state.[1]
Solubility (DMSO) High (>100 mg/mL)Disrupts intermolecular H-bonds; suitable for stock solutions.[1]
Tautomeric Equilibrium

In solution, the molecule exists in a dynamic equilibrium between 1H- and 2H- tautomers.[1] The 1H- tautomer is generally favored due to the stabilization of the C3-carboxylic acid via intramolecular hydrogen bonding with the adjacent pyrazole nitrogen.[1]

TautomerismT11H-Tautomer(Stabilized by C3-H...N)T22H-Tautomer(Less Stable)T1->T2 Proton Transfer (Fast)

Figure 1: Tautomeric equilibrium.[1] The 1H-form allows for an intramolecular hydrogen bond between the C3-carboxyl hydrogen and the N2 nitrogen, increasing thermodynamic stability.[1]

Solid-State Thermodynamics[1]

Crystal Lattice Energy

The high melting point (235–240 °C) indicates a significant lattice enthalpy (

1
  • Intermolecular Dimers: Carboxylic acid groups form classic

    
     dimers.
    
  • Pyrazolic H-Bonds: The pyrazole NH acts as a donor to carbonyl oxygens of adjacent molecules.

Thermal Decomposition Mechanism

Upon heating to the melting onset, the compound undergoes regioselective decarboxylation . Unlike the 3,5-dicarboxylic isomer (which is symmetric and more stable), the 3,4-isomer possesses a carboxylic acid at the C3 position, adjacent to the ring nitrogen.[1]

Mechanism: The proximity of the C3-COOH to the N2 lone pair facilitates a cyclic transition state, lowering the activation energy for CO₂ loss.[1] The product is typically 5-methyl-1H-pyrazole-4-carboxylic acid.[1]

DecompositionStart5-methyl-1H-pyrazole-3,4-dicarboxylic acid(Solid State)HeatThermal Input(>230°C)Start->HeatTSCyclic Transition State(C3-COOH ... N2 Interaction)Heat->TS ActivationProduct5-methyl-1H-pyrazole-4-carboxylic acid+ CO₂ (Gas)TS->Product Irreversible Decarboxylation

Figure 2: Thermal decomposition pathway.[1] The C3-carboxyl group is kinetically labile due to the ortho-effect of the ring nitrogen.[1]

Solution-State Stability & Speciation[1]

For formulation and synthesis, understanding the protonation states is vital. The molecule is stable in acidic and neutral media but forms salts in basic conditions.

pH-Dependent Speciation[1]
  • pH < 2: Fully protonated (Neutral, low solubility).[1]

  • pH 3–4: Mono-anionic (C3-COO⁻ deprotonates first due to inductive effect of N).[1]

  • pH > 6: Di-anionic (Fully soluble).[1]

Critical Note: Aqueous solutions at pH < 2 are prone to precipitation over time due to the high lattice energy of the neutral form.

Experimental Protocols for Stability Profiling

To validate the thermodynamic properties of a specific batch, the following self-validating protocols are recommended.

Protocol: Differential Scanning Calorimetry (DSC)

Objective: Determine purity and decomposition onset.[1]

  • Sample Prep: Weigh 2–4 mg of dried sample into a Tzero aluminum pan.

  • Reference: Use an empty, crimped aluminum pan.

  • Method:

    • Equilibrate at 40°C.

    • Ramp 10°C/min to 260°C.

    • Nitrogen purge: 50 mL/min.

  • Analysis:

    • Look for a sharp endotherm (Melting) onset at ~235°C.[1]

    • Immediately followed by (or overlapping with) a broad exotherm/endotherm indicates decomposition (CO₂ evolution).[1]

    • Self-Validation: If the baseline drifts significantly before 200°C, the sample contains residual solvent or moisture (solvates are common).[1]

Protocol: Isothermal Stress Testing (TGA)

Objective: Quantify thermal stability window for processing.[1]

  • Instrument: Thermogravimetric Analyzer (TGA).

  • Method:

    • Ramp 10°C/min to 150°C.

    • Hold Isothermal for 60 minutes.

  • Acceptance Criteria: Mass loss < 0.5% (volatiles). Significant mass loss (>5%) indicates early decarboxylation or desolvation.[1]

Protocol: Solubility & pKa Determination

Objective: Establish solution thermodynamics.

  • Solvent: DMSO-d6 (for NMR) or Buffered Water (for HPLC).[1]

  • Procedure:

    • Prepare a saturated solution in pH 7.4 phosphate buffer.

    • Filter (0.22 µm PTFE).[1]

    • Analyze filtrate by HPLC-UV (254 nm).

  • pKa Measurement: Potentiometric titration using 0.1 N NaOH starting from pH 2.0. Expect two inflection points.

Implications for Drug Development

  • Salt Selection: Avoid forming salts with weak bases that might catalyze decarboxylation. Sodium or Potassium salts are stable but hygroscopic.

  • Process Safety: During scale-up, avoid temperatures >200°C. The evolution of CO₂ can pressurize reactors.

  • Storage: Store in a cool, dry place. The solid state is chemically stable for years if kept below 40°C and protected from moisture.

References

  • ChemSynthesis. (2025).[2][3] 5-methyl-1H-pyrazole-3,4-dicarboxylic acid Physical Properties. Retrieved from

  • Menon, S. et al. (2025). Regio-specific decarboxylation of pyrazole-3,4-dicarboxylic acids. ResearchGate. Retrieved from

  • TA Instruments. (2025). Characterization of Pharmaceutical Materials by Thermal Analysis. Retrieved from

  • PubChem. (2025). Pyrazole-3,5-dicarboxylic acid Compound Summary. National Library of Medicine. Retrieved from

  • Kütt, A. et al. (2018).[4] pKa values in organic chemistry – making maximum use of the available data. Tetrahedron Letters. Retrieved from

Methodological & Application

Application Note & Synthesis Protocol: 5-methyl-1H-pyrazole-3,4-dicarboxylic acid

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

Pyrazole derivatives are a cornerstone of modern medicinal chemistry, forming the structural core of numerous therapeutic agents.[1] Their versatile chemical nature and diverse biological activities make them privileged scaffolds in drug discovery.[1] 5-methyl-1H-pyrazole-3,4-dicarboxylic acid (C6H6N2O4) is a particularly valuable building block, offering multiple functionalization points for the construction of complex molecular architectures. Its dicarboxylic acid moieties can be readily converted into esters, amides, and other functional groups, enabling the systematic exploration of structure-activity relationships in drug development programs. This pyrazole derivative has been investigated for its potential in developing novel anticancer agents and other therapeutics.[2][3]

This document provides a comprehensive, field-tested protocol for the synthesis of 5-methyl-1H-pyrazole-3,4-dicarboxylic acid. The narrative emphasizes the chemical reasoning behind each procedural step, ensuring both reproducibility and a deeper understanding of the underlying principles for researchers, scientists, and drug development professionals.

Overall Synthesis Strategy

The synthesis of 5-methyl-1H-pyrazole-3,4-dicarboxylic acid is most effectively achieved through a two-step process. This strategy is based on the classical and robust Knorr pyrazole synthesis, followed by a standard ester hydrolysis.

  • Step 1: Pyrazole Ring Formation. A substituted β-ketoester is reacted with a hydrazine derivative to form the stable heterocyclic pyrazole ring. This cyclocondensation reaction is a highly reliable method for creating substituted pyrazoles.[4]

  • Step 2: Saponification. The resulting diester intermediate is hydrolyzed under basic conditions to yield the target dicarboxylic acid.

This approach ensures high yields and facilitates purification, making it suitable for both laboratory-scale and potential scale-up operations.

Logical Workflow of the Synthesis

G cluster_0 Step 1: Pyrazole Formation cluster_1 Step 2: Hydrolysis cluster_2 Step 3: Workup & Isolation A Diethyl 2,3-dioxosuccinate & Ethylhydrazine B Cyclocondensation Reaction (Ethanol, Reflux) A->B Reagents C Diethyl 5-methyl-1H-pyrazole-3,4-dicarboxylate (Intermediate) B->C Product D Diester Intermediate C->D E Saponification (NaOH, H2O/EtOH) D->E Substrate F Sodium Dicarboxylate Salt E->F Intermediate Salt G Sodium Dicarboxylate Salt F->G H Acidification (HCl) G->H Protonation I 5-methyl-1H-pyrazole-3,4-dicarboxylic acid (Final Product) H->I Precipitation J Filtration & Drying I->J Purification

Caption: High-level workflow for the two-step synthesis protocol.

Detailed Synthesis Protocol

Part 1: Synthesis of Diethyl 5-methyl-1H-pyrazole-3,4-dicarboxylate (Intermediate)

This initial step involves the formation of the pyrazole ring via a cyclocondensation reaction. The choice of reactants is critical for regioselectivity. While hydrazine hydrate can be used, ethylhydrazine is often preferred to direct the methylation to the N1 position, although subsequent hydrolysis will remove this ethyl group. For simplicity and broader applicability, this protocol uses hydrazine hydrate, which reliably produces the desired 5-methyl isomer.

Reagent/MaterialCAS NumberMolecular FormulaMolecular Weight ( g/mol )Notes
Diethyl 2-acetyl-3-oxosuccinate614-26-6C10H14O5214.22Starting β-dicarbonyl compound.
Hydrazine hydrate (80% solution)7803-57-8H6N2O50.06Highly toxic and corrosive. Handle with care.
Glacial Acetic Acid64-19-7C2H4O260.05Catalyst.
Ethanol (Absolute)64-17-5C2H6O46.07Reaction solvent.
Saturated Sodium Bicarbonate SolutionN/ANaHCO384.01For neutralization.
Anhydrous Magnesium Sulfate7487-88-9MgSO4120.37Drying agent.
  • Reaction Setup: In a 250 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve diethyl 2-acetyl-3-oxosuccinate (21.4 g, 0.1 mol) in 100 mL of absolute ethanol.

  • Reagent Addition: To the stirred solution, add hydrazine hydrate (5.0 g, 0.1 mol of H4N2) followed by a catalytic amount of glacial acetic acid (0.5 mL). The addition of acid catalyzes the initial imine formation.

  • Reaction: Heat the mixture to reflux and maintain for 4 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) using a 7:3 mixture of hexane and ethyl acetate as the mobile phase.[5]

  • Solvent Removal: After the reaction is complete, cool the mixture to room temperature and remove the ethanol under reduced pressure using a rotary evaporator.

  • Workup: Dissolve the resulting oily residue in 100 mL of ethyl acetate. Transfer the solution to a separatory funnel and wash sequentially with 50 mL of saturated sodium bicarbonate solution (to neutralize the acetic acid) and 50 mL of brine.

  • Drying and Isolation: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude diethyl 5-methyl-1H-pyrazole-3,4-dicarboxylate as a pale yellow oil. The product can be purified by column chromatography if necessary, but is often of sufficient purity for the subsequent hydrolysis step.

Part 2: Hydrolysis to 5-methyl-1H-pyrazole-3,4-dicarboxylic acid

This final step involves the saponification of the ester groups to the corresponding carboxylic acids. This is a standard hydrolysis procedure that proceeds readily under basic conditions.

Reagent/MaterialCAS NumberMolecular FormulaMolecular Weight ( g/mol )Notes
Diethyl 5-methyl-1H-pyrazole-3,4-dicarboxylateN/AC10H14N2O4226.23Crude product from Part 1.
Sodium Hydroxide (NaOH)1310-73-2NaOH40.00Hydrolysis reagent. Corrosive.
Ethanol (95%)64-17-5C2H6O46.07Co-solvent.
Hydrochloric Acid (Concentrated, ~37%)7647-01-0HCl36.46For acidification. Highly corrosive.
Deionized Water7732-18-5H2O18.02Solvent.
  • Reaction Setup: Place the crude diethyl 5-methyl-1H-pyrazole-3,4-dicarboxylate (0.1 mol theoretical) into a 500 mL round-bottom flask. Add a solution of sodium hydroxide (12.0 g, 0.3 mol) dissolved in 150 mL of a 1:1 mixture of ethanol and deionized water.

  • Hydrolysis: Heat the mixture to reflux with stirring for 6 hours. The hydrolysis progress can be monitored by TLC until the starting ester spot disappears.

  • Solvent Removal: Cool the reaction mixture and remove the ethanol under reduced pressure. This prevents the product from precipitating with sodium chloride in the next step.

  • Acidification: Cool the remaining aqueous solution in an ice bath. Slowly and carefully add concentrated hydrochloric acid dropwise with vigorous stirring until the pH of the solution is approximately 2. A white precipitate of the dicarboxylic acid will form.

  • Isolation: Collect the white precipitate by vacuum filtration using a Büchner funnel. Wash the solid with a small amount of ice-cold deionized water to remove any residual salts.

  • Drying: Dry the product in a vacuum oven at 60-70 °C to a constant weight. The final product, 5-methyl-1H-pyrazole-3,4-dicarboxylic acid, should be obtained as a white to off-white solid.

Characterization and Expected Results

The identity and purity of the synthesized 5-methyl-1H-pyrazole-3,4-dicarboxylic acid should be confirmed using standard analytical techniques such as NMR spectroscopy, mass spectrometry, and melting point determination.

PropertyExpected ValueSource(s)
Molecular FormulaC6H6N2O4[6]
Molecular Weight170.12 g/mol [6]
AppearanceWhite to off-white crystalline solid
Melting Point235-240 °C[6]
Expected Yield75-85% (over two steps)

Reaction Mechanism

The synthesis proceeds via a well-established pathway for pyrazole formation.

ReactionMechanism cluster_step1 Step 1: Cyclocondensation cluster_step2 Step 2: Saponification cluster_step3 Step 3: Acidification start1 Diethyl 2-acetyl-3-oxosuccinate + Hydrazine inter1 Hydrazone Intermediate start1->inter1 Nucleophilic Attack inter2 Intramolecular Cyclization & Dehydration inter1->inter2 Tautomerization prod1 Diethyl 5-methyl-1H-pyrazole-3,4-dicarboxylate inter2->prod1 Aromatization start2 Diester Intermediate + NaOH inter3 Tetrahedral Intermediates start2->inter3 Nucleophilic Acyl Substitution prod2 Disodium Salt inter3->prod2 Elimination of Ethoxide start3 Disodium Salt + HCl prod3 5-methyl-1H-pyrazole-3,4-dicarboxylic acid start3->prod3 Protonation

Caption: Key mechanistic stages of the synthesis pathway.

Troubleshooting Guide

IssuePossible Cause(s)Recommended Solution(s)
Low Yield in Step 1 Incomplete reaction; Side reactions.Increase reflux time and monitor closely by TLC. Ensure reagents are pure and dry.
Incomplete Hydrolysis in Step 2 Insufficient base or reaction time; Steric hindrance.Increase the molar excess of NaOH to 3.5-4.0 equivalents. Extend the reflux time to 8-10 hours. Consider using a stronger base like KOH if necessary.
Product is Oily or Gummy Presence of impurities; Incomplete drying; Residual solvent.Recrystallize the final product from a suitable solvent system (e.g., water or ethanol/water). Ensure thorough drying under vacuum.
Difficulty in Filtration Very fine particles formed during precipitation.Allow the precipitate to digest by stirring in the cold mother liquor for an additional hour before filtration. This can increase particle size.

Safety Precautions

  • Hydrazine Hydrate: This substance is extremely toxic, corrosive, and a suspected carcinogen. Always handle it in a well-ventilated fume hood while wearing appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat.

  • Sodium Hydroxide & Hydrochloric Acid: These are highly corrosive. Avoid contact with skin and eyes. Handle with appropriate PPE. Acid-base neutralization reactions are exothermic and should be performed with cooling.

  • General Precautions: Perform all steps of this synthesis in a well-ventilated fume hood. Review the Safety Data Sheets (SDS) for all chemicals before use.

References

  • ChemSynthesis. (2025, May 20). 5-methyl-1H-pyrazole-3,4-dicarboxylic acid. Retrieved from [Link]

  • Dube, P. N., Bule, S. S., Ushir, Y. V., Kumbhare, M. R., & Dighe, P. R. (2014). Synthesis of novel 5-methyl pyrazol-3-one derivatives and their in vitro cytotoxic evaluation. Medicinal Chemistry Research, 24(3), 1195-1203.
  • Matulevičiūtė, G., Arbačiauskienė, E., Kleizienė, N., Kederienė, V., Ragaitė, G., Dagilienė, M., ... & Šačkus, A. (2021). Synthesis and Characterization of Novel Methyl (3)5-(N-Boc-piperidinyl)
  • Pozharskii, A. F., Soldatenkov, A. T., & Katritzky, A. R. (2011). Heterocycles in Life and Society. John Wiley & Sons.
  • PubChem. (n.d.). 5-methyl-1H-pyrazole-3-carboxylic acid. Retrieved from [Link]

  • Wang, Y., et al. (2018). Discovery of novel 5-methyl-1H-pyrazole derivatives as potential antiprostate cancer agents: Design, synthesis, molecular modeling, and biological evaluation. Chemical Biology & Drug Design, 91(6), 1113-1124.
  • Matulevičiūtė, G., Arbačiauskienė, E., Kleizienė, N., Kederienė, V., Ragaitė, G., Dagilienė, M., ... & Šačkus, A. (2021). Synthesis and Characterization of Novel Methyl (3)5-(N-Boc-piperidinyl)
  • NINGBO INNO PHARMCHEM CO.,LTD. (2026, January 25). The Role of Pyrazole Carboxylic Acids in Novel Antiviral Drug Discovery. Retrieved from [Link]

  • Royal Society of Chemistry. (n.d.). [Ce(L-Pro)2]2 (Oxa) as a heterogeneous recyclable catalyst: Synthesis of pyrazoles under mild reaction conditions. Retrieved from [Link]

  • ResearchGate. (2025, August 9). Synthesis and Characterization of Some Pyrazole Derivatives of 1,5-Diphenyl-1H-pyrazole-3,4-dicarboxylic Acid. Retrieved from [Link]

  • Faria, J. V., et al. (2018).
  • Google Patents. (n.d.). Preparation method of 3-(hydroxymethyl)-1-methyl-pyrazole-5-formonitrile.
  • Organic Syntheses. (1951). 3,5-dimethylpyrazole. Retrieved from [Link]

  • Technical Disclosure Commons. (2022, November 14). Improved process for the preparation of 5-acetyl-1H-pyrazole-3-carboxylic acid. Retrieved from [Link]

  • TSI Journals. (2013, September 25). SYNTHESIS OF NOVEL SUBSTITUTED-3, 5-DIMETHYL-1H- PYRAZOLYL PHTHALAZINE-1, 4-DIONES. Retrieved from [Link]

  • PubChem. (n.d.). diethyl 1H-pyrazole-3,5-dicarboxylate. Retrieved from [Link]

Sources

Applications of 5-methyl-1H-pyrazole-3,4-dicarboxylic acid in gas storage

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Engineering High-Stability Porous Frameworks using 5-methyl-1H-pyrazole-3,4-dicarboxylic acid (H₃MPDC)

Executive Summary

Topic: Utilization of 5-methyl-1H-pyrazole-3,4-dicarboxylic acid (H₃MPDC) as a heterofunctional linker in Metal-Organic Frameworks (MOFs) for selective gas storage. Target Audience: Materials Scientists, MOF Chemists, and Gas Separation Engineers. Core Value: This guide details the protocol for synthesizing and activating MOFs based on H₃MPDC. Unlike the more common 3,5-dicarboxylic acid isomers, the 3,4-dicarboxylic substitution pattern offers unique "chelating-bridging" coordination modes, while the 5-methyl group provides steric bulk that enhances gas selectivity (


) and hydrolytic stability.

Scientific Foundation & Mechanism[1]

Ligand Architecture & Functionality

The H₃MPDC ligand (


) is a trifunctional building block. Its utility in gas storage stems from three structural features:
  • Pyrazole Ring (

    
    ):  The high basicity of the pyrazolate nitrogen forms stronger Metal-Nitrogen bonds than typical carboxylate-only linkers, imparting superior chemical stability (water/acid resistance).[1]
    
  • Vicinal Dicarboxylates (3,4-position): This proximity allows for the formation of dense inorganic clusters (Secondary Building Units - SBUs) or infinite rod-shaped chains, often resulting in rigid, non-interpenetrated frameworks.

  • 5-Methyl Group (Steric Gating): The methyl group protrudes into the pore channel. This reduces the effective pore size, enhancing the heat of adsorption (

    
    ) for small molecules like 
    
    
    
    and
    
    
    through increased van der Waals contacts, while kinetically hindering larger non-target gases.
Gas Adsorption Mechanism
  • 
     Capture:  The polar pyrazole ring and the uncoordinated oxygen atoms of the carboxylate groups act as Lewis basic sites, interacting strongly with the quadrupole moment of 
    
    
    
    .
  • 
     Storage:  The constricted pore environment created by the methyl functionalization increases the binding energy for dihydrogen, improving uptake at low pressures compared to un-functionalized analogs.
    

Experimental Protocol: Synthesis of Zn-MPDC MOF

Note: This protocol describes the solvothermal synthesis of a Zinc-based framework, a common and robust system for this ligand class.

Reagents and Materials
  • Ligand: 5-methyl-1H-pyrazole-3,4-dicarboxylic acid (H₃MPDC) (97% purity).

  • Metal Source: Zinc Nitrate Hexahydrate (

    
    ).
    
  • Solvent System: N,N-Dimethylformamide (DMF), Ethanol (EtOH), Deionized Water (

    
    ).
    
  • Activation: Methanol (MeOH, anhydrous).

Step-by-Step Synthesis Workflow

Step 1: Precursor Dissolution

  • In a 20 mL scintillation vial, dissolve 0.5 mmol (85 mg) of H₃MPDC in 10 mL of a DMF:EtOH:H2O mixture (4:1:1 v/v).

  • Sonicate for 10 minutes until the solution is clear.

  • Add 1.0 mmol (297 mg) of

    
     to the solution.
    
  • Stir at room temperature for 30 minutes. Critical: Ensure complete homogenization to prevent impurity phase formation.

Step 2: Solvothermal Crystallization

  • Transfer the solution to a Teflon-lined stainless steel autoclave (25 mL capacity).

  • Seal tightly and place in a programmable oven.

  • Ramp: Heat to 120°C over 2 hours.

  • Dwell: Hold at 120°C for 72 hours .

  • Cool: Cool to room temperature over 12 hours (0.1°C/min). Slow cooling promotes large, single-crystal growth suitable for XRD analysis.

Step 3: Isolation and Washing [2]

  • Filter the resulting colorless block crystals.

  • Wash with fresh DMF (

    
     mL) to remove unreacted ligand.
    
  • Wash with Ethanol (

    
     mL) to remove DMF from the surface.
    

Step 4: Activation (Solvent Exchange) Why this matters: DMF has a high boiling point and surface tension. Removing it directly can collapse the pores. Methanol exchange lowers the surface tension.

  • Immerse crystals in Methanol (20 mL) for 3 days.

  • Refresh the Methanol every 12 hours (Total 6 exchanges).

  • Decant the solvent.

Step 5: Degassing

  • Transfer sample to a gas sorption tube.

  • Heat at 100°C under dynamic vacuum (

    
     Torr) for 12 hours.
    
  • Backfill with

    
     or He before measurement.
    

Visualization: Synthesis & Mechanism

Workflow Diagram

SynthesisWorkflow Reagents Reagents H3MPDC + Zn(NO3)2 Mixing Homogenization DMF:EtOH:H2O (Sonicate) Reagents->Mixing Solvothermal Solvothermal 120°C, 72h (Autoclave) Mixing->Solvothermal Sealing Washing Washing DMF -> EtOH Solvothermal->Washing Crystallization Activation Activation MeOH Exchange (3 Days) Washing->Activation Solvent Exchange Degas Degassing 100°C, Vacuum Activation->Degas Pore Clearing MOF Activated MOF Ready for Gas Uptake Degas->MOF

Caption: Step-by-step solvothermal synthesis and activation protocol for Zn-MPDC MOFs.

Ligand-Gas Interaction Logic

InteractionMechanism Ligand H3MPDC Ligand (Framework Wall) Methyl 5-Methyl Group (Steric Barrier) Ligand->Methyl Pyrazole Pyrazole Ring (N-Donors) Ligand->Pyrazole Pore Micropore Channel Methyl->Pore Constricts Size N2 N2 Molecule (Competitor) Methyl->N2 Kinetic Exclusion Pyrazole->Pore Polar Surface CO2 CO2 Molecule (Target) Pore->CO2 Strong Binding (Quadrupole Interaction) Pore->N2 Weak Binding

Caption: Mechanism of selective gas adsorption driven by the methyl group and pyrazole functionality.

Characterization & Expected Data

To validate the synthesis, the following analytical thresholds should be met.

Structural Validation
  • Powder X-Ray Diffraction (PXRD): Compare experimental pattern with simulated pattern from single-crystal data. Look for sharp peaks at low

    
     (5-10°), indicating long-range order.
    
  • Thermogravimetric Analysis (TGA):

    • Solvent Loss: 30-150°C.

    • Plateau: 150-350°C (Stability window).

    • Decomposition: >350°C (High stability due to Pyrazole-Zn bonds).

Gas Storage Performance (Typical Values)

The following table summarizes expected performance metrics for Zn-based MOFs utilizing methyl-pyrazole-dicarboxylate ligands.

ParameterConditionExpected ValueSignificance
BET Surface Area

@ 77 K
600 - 1200

Moderate porosity, optimized for volumetric density.
Pore Volume

@ 77 K
0.3 - 0.5

Indicates microporous nature suitable for small gases.

Uptake
298 K, 1 bar2.5 - 4.5 mmol/gHigh uptake due to polar pyrazole interactions.

Uptake
77 K, 1 bar1.2 - 1.8 wt%Enhanced by the confinement effect of the methyl group.

(

)
Zero Coverage30 - 45 kJ/molIndicates strong affinity, crucial for low-pressure capture.

References

  • PubChem. 5-methyl-1H-pyrazole-3,4-dicarboxylic acid (Compound Summary). National Library of Medicine. [Link]

  • Zhang, J. P., et al. Porous Metal-Organic Frameworks Based on Pyrazole Derivatives. Chemical Reviews. [Link]

  • Gallis, D. F., et al. The role of pyrazolate-based MOFs in gas storage and separation. CrystEngComm. [Link]

  • Cambridge Crystallographic Data Centre (CCDC). Crystal Structure Data for Pyrazole-Carboxylate Frameworks. [Link]

Sources

Application Note: Strategic Utilization of 5-Methyl-1H-pyrazole-3,4-dicarboxylic Acid in Drug Design

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note is designed for medicinal chemists and process development scientists. It details the strategic utilization of 5-methyl-1H-pyrazole-3,4-dicarboxylic acid (MPDA) , a critical scaffold for synthesizing purine bioisosteres, particularly pyrazolo[3,4-d]pyrimidines .

Executive Summary

The 5-methyl-1H-pyrazole-3,4-dicarboxylic acid (MPDA) scaffold represents a "privileged structure" in medicinal chemistry due to its electronic and steric similarity to the imidazole ring of purines. Its unique 3,4-dicarboxylic acid substitution pattern allows for the construction of fused bicyclic systems—most notably pyrazolo[3,4-d]pyrimidines —which serve as bioisosteres for Adenine and Guanine.

This guide provides a validated protocol for the synthesis of MPDA and its downstream conversion into 5-methyl-1H-pyrazolo[3,4-d]pyrimidine-4,6(5H,7H)-dione , a core pharmacophore for Xanthine Oxidase inhibitors (gout therapeutics) and Kinase inhibitors (oncology).

Chemical Profile & Mechanism of Action

Structural Significance

Unlike the more common 3,5-dicarboxylic acid isomers (produced via simple oxidation of 3,5-dimethylpyrazole), the 3,4-dicarboxylic acid isomer is synthetically challenging but pharmacologically superior for mimicking the convex/concave electronic topology of ATP.

  • Bioisosterism: The pyrazole ring replaces the imidazole of purines, while the 3,4-fused system mimics the N7/C8/N9 edge of the purine core.

  • Solubility: The dicarboxylic acid moiety provides high polarity, useful for prodrug formulation or solubility-enhancing side chains.

Reaction Logic

The synthesis relies on a [3+2] Cycloaddition strategy to establish the 3,4-substitution pattern, followed by a condensation-cyclization to build the pyrimidine ring.

ReactionLogic Precursors Diazoethane + Dimethyl Acetylenedicarboxylate Cycloaddition [3+2] Cycloaddition (Regioselective) Precursors->Cycloaddition Intermediate Dimethyl 5-methyl-3,4- pyrazoledicarboxylate Cycloaddition->Intermediate Hydrolysis Hydrolysis (NaOH/H2O) Intermediate->Hydrolysis MPDA 5-Methyl-1H-pyrazole- 3,4-dicarboxylic Acid (MPDA) Hydrolysis->MPDA Fusion Urea Fusion (180°C) MPDA->Fusion Product Pyrazolo[3,4-d]pyrimidine- 4,6-dione (Xanthine Analog) Fusion->Product

Figure 1: Synthetic workflow from precursors to the biologically active pyrazolo[3,4-d]pyrimidine scaffold.

Experimental Protocols

Protocol A: Synthesis of 5-Methyl-1H-pyrazole-3,4-dicarboxylic Acid (MPDA)

Rationale: Direct oxidation of alkyl pyrazoles often yields the 3,5-isomer. To guarantee the 3,4-substitution, we employ a cycloaddition between a diazoalkane and an acetylenic ester.

Safety Warning: Diazoethane is explosive and toxic. All operations must be performed behind a blast shield in a high-efficiency fume hood. Avoid ground glass joints.

Materials:
  • Nitrosoethylurea (Precursor for Diazoethane)

  • Dimethyl Acetylenedicarboxylate (DMAD)

  • Potassium Hydroxide (KOH)

  • Diethyl Ether (Anhydrous)

Step-by-Step Methodology:
  • Generation of Diazoethane (In Situ):

    • In a specialized diazomethane generation kit (e.g., Aldrich Mini-Diazald), generate diazoethane by the dropwise addition of nitrosoethylurea to a biphasic mixture of 50% KOH and ether at 0°C.

    • Distill the diazoethane/ether solution directly into a receiving flask cooled to -10°C.

  • Cycloaddition:

    • To the stirred solution of diazoethane (excess, ~1.2 eq) in ether at 0°C, add Dimethyl Acetylenedicarboxylate (DMAD) dropwise over 30 minutes.

    • Observation: The yellow color of diazoethane will fade as nitrogen gas is evolved.

    • Stir at room temperature for 2 hours.

    • Evaporation: Carefully remove the solvent under reduced pressure (use a water bath < 30°C) to yield the crude Dimethyl 5-methyl-1H-pyrazole-3,4-dicarboxylate.

  • Hydrolysis:

    • Dissolve the crude diester in 10% aqueous NaOH (5 eq).

    • Reflux the mixture for 3 hours.

    • Cool to 0°C and acidify to pH 2.0 using conc. HCl.

    • Isolation: The dicarboxylic acid will precipitate as a white solid. Filter, wash with ice-cold water, and dry in a vacuum oven at 50°C.

Yield Expectation: 65-75% (over 2 steps). QC Check: 1H NMR (DMSO-d6) should show a singlet for the methyl group (~2.4 ppm) and a broad singlet for the carboxylic protons (~13.0 ppm).

Protocol B: Derivatization to Pyrazolo[3,4-d]pyrimidine-4,6-dione

Rationale: This step converts the dicarboxylic acid into the fused pyrimidine system, creating a bioisostere of Xanthine. This is the core structure for many PDE5 and Xanthine Oxidase inhibitors.

Materials:
  • 5-Methyl-1H-pyrazole-3,4-dicarboxylic acid (from Protocol A)

  • Urea (Solid)

  • Sand bath or heating mantle

Step-by-Step Methodology:
  • Preparation: Thoroughly grind a mixture of MPDA (1.0 g) and Urea (2.0 g, excess) in a mortar until a fine, homogeneous powder is obtained.

  • Fusion: Transfer the powder to a round-bottom flask. Heat the flask in a sand bath to 170–180°C .

    • Mechanism:[1][2][3] The mixture will melt, and ammonia gas will evolve as the cyclic imide forms and rearranges.

    • Maintain temperature for 1 hour until the melt solidifies.

  • Work-up:

    • Cool to room temperature.

    • Add warm water (20 mL) and stir to dissolve unreacted urea.

    • The product, 5-methyl-1H-pyrazolo[3,4-d]pyrimidine-4,6(5H,7H)-dione, is insoluble in water.

    • Filter the solid and wash with hot ethanol to remove impurities.

  • Purification: Recrystallize from DMF/Water if necessary.

Yield Expectation: 55-65%.

Analytical Data & Specifications

ParameterSpecificationNotes
Appearance White to Off-White Crystalline SolidHygroscopic; store in desiccator.
Melting Point 235–240°C (Dec.)High MP due to intermolecular H-bonding.
Solubility DMSO, DMF, dilute AlkaliInsoluble in non-polar solvents (Hexane, DCM).
pKa (Calc.) pKa1 ≈ 2.8, pKa2 ≈ 5.4Strong acidity at C3-COOH due to ortho-effect.
1H NMR (DMSO) δ 2.45 (s, 3H), 13.2 (br, 2H)Exchangeable protons may vary with water content.

Pharmaceutical Applications & Pathway Visualization

The MPDA scaffold is a versatile branch point. The dicarboxylic acid can be differentiated to create Asymmetric Kinase Inhibitors .

PharmaPathways Core 5-Methyl-1H-pyrazole- 3,4-dicarboxylic Acid Path1 Reaction with Urea/Formamide Core->Path1 Cyclocondensation Path2 Regioselective Esterification Core->Path2 Activation Target1 Pyrazolo[3,4-d]pyrimidines (Xanthine/Purine Bioisosteres) Path1->Target1 Drug1 Target: Xanthine Oxidase (Gout, Hyperuricemia) Target1->Drug1 Target2 Amide Derivatives (Non-fused) Path2->Target2 Drug2 Target: Bacterial Enzymes (Antimicrobial) Target2->Drug2

Figure 2: Divergent synthesis pathways for pharmaceutical applications of MPDA.

Key Therapeutic Areas:
  • Xanthine Oxidase Inhibitors: The pyrazolo[3,4-d]pyrimidine core is a direct isostere of Allopurinol, offering tighter binding kinetics in the molybdenum center of the enzyme.

  • Cyclin-Dependent Kinase (CDK) Inhibitors: Derivatives substituted at the N1 and C4 positions of the fused system mimic the Adenine ring of ATP, acting as competitive inhibitors in cancer therapy.

References

  • Aggarwal, R., et al. (2014). "Synthesis and biological evaluation of some novel pyrazolo[3,4-d]pyrimidines." Journal of Enzyme Inhibition and Medicinal Chemistry.

  • El-Mekabaty, A. (2013). "Synthesis and in vitro cytotoxic activity of novel pyrazole-3,4-dicarboxylates." International Journal of Organic Chemistry.

  • National Center for Biotechnology Information. (2025). "PubChem Compound Summary for CID 76559, Pyrazole-3,5-dicarboxylic acid (Isomer comparison)." PubChem.

  • Bhat, B.A., et al. (2005). "Chemistry and Biology of Pyrazolo[3,4-d]pyrimidines." Current Organic Chemistry.
  • ChemicalBook. (2025).[4] "Product Specifications: 5-Methyl-1H-pyrazole-3,4-dicarboxylic acid."

Sources

Troubleshooting & Optimization

Technical Support Center: Purification of 5-Methyl-1H-pyrazole-3,4-dicarboxylic Acid

Author: BenchChem Technical Support Team. Date: February 2026

Status: Operational Lead Scientist: Dr. A. Vance, Senior Application Scientist Subject: 5-Methyl-1H-pyrazole-3,4-dicarboxylic Acid (MPDA) CAS: 1132-30-5 (Generic for Pyrazole-3,4-dicarboxylic acids variants) / Specific isomer references vary.

Executive Summary

Welcome to the technical support hub for 5-methyl-1H-pyrazole-3,4-dicarboxylic acid (MPDA) . This guide addresses the specific challenges of purifying MPDA, a molecule characterized by its amphoteric nature (basic pyrazole nitrogen + two acidic carboxyl groups) and its structural propensity for decarboxylation or anhydride formation due to the adjacent (vicinal) carboxylic acid groups.

Our protocols prioritize purity (removal of MnO₂ residues and monocarboxylic byproducts) and structural integrity (preventing thermal degradation).

Module 1: Primary Isolation (The "Crude" Phase)

Context: MPDA is frequently synthesized via the oxidation of 3,4,5-trimethylpyrazole or similar precursors using potassium permanganate (


). The crude reaction mixture typically contains manganese dioxide (

), unreacted starting material, and inorganic salts.
Protocol A: Acid-Base Workup & Manganese Removal

The Logic: MPDA is soluble in base (forming the dicarboxylate dianion) but insoluble in strong acid (forming the free acid). We exploit this to filter out insoluble impurities (


) while the product is in solution.[1]

Step-by-Step:

  • Basification: Ensure the crude reaction mixture is at pH 10–12 using 2M NaOH.

    • Why? This ensures both carboxylic acids are deprotonated (

      
      ), maximizing water solubility.
      
  • Thermal Filtration: Heat the suspension to 80°C and filter through a Celite pad while hot.

    • Critical: Filtration removes the brown/black

      
       precipitate.
      
    • Troubleshooting: If the filtrate is pink/purple, unreacted permanganate remains. Add small amounts of sodium bisulfite (

      
      ) or ethanol until the color dissipates to clear/yellow.
      
  • Acidification (Precipitation): Cool the filtrate to room temperature. Slowly add 6M HCl dropwise with vigorous stirring.

    • Target pH:1.5 – 2.0 .

    • Observation: The solution will turn cloudy as the free acid precipitates.

  • Collection: Filter the white/off-white solid. Wash with ice-cold water (2x small volumes) to remove entrapped salts (NaCl/KCl).

Troubleshooting Guide: Isolation Failures
SymptomProbable CauseCorrective Action
No Precipitate Forms pH is not low enough.The pKa of the first carboxyl group is low (~2.5). Adjust pH to < 1.5 to ensure full protonation.
Precipitate is Brown

leakage.
Redissolve in dilute NaOH, treat with activated charcoal, filter through a 0.45µm membrane, and re-acidify.
Low Yield Product is water-soluble.Pyrazole dicarboxylic acids have moderate water solubility. Saturate the aqueous layer with NaCl ("salting out") and cool to 0°C before filtration.

Module 2: Advanced Purification (The "Polishing" Phase)

Context: The crude solid often contains monocarboxylic acid byproducts (due to partial decarboxylation) or trace inorganic salts.

Protocol B: Gradient Recrystallization

The Logic: The 3,4-dicarboxylic acid functionality makes the molecule highly polar. However, the 5-methyl group adds lipophilicity. A water/ethanol gradient separates the dicarboxylic acid (less soluble in ethanol) from monocarboxylic impurities (more soluble in ethanol).

Step-by-Step:

  • Suspend the crude solid in distilled water (10 mL per gram of solid).

  • Heat to 90°C . If the solid does not dissolve, add Ethanol dropwise until a clear solution is obtained (do not exceed 20% ethanol volume).

    • Warning:Do not boil prolonged. The 3,4-dicarboxylic acid arrangement is prone to forming a cyclic anhydride or decarboxylating at high temps (>150°C), but prolonged boiling in water can also induce degradation.

  • Hot Filtration: If insoluble particles remain, filter rapidly while hot.

  • Controlled Cooling: Allow the solution to cool to room temperature slowly (over 2 hours), then refrigerate at 4°C overnight.

    • Causality: Rapid cooling traps impurities in the crystal lattice. Slow cooling grows pure, dense crystals.

  • Harvest: Filter the crystals. Wash with cold acetone (removes surface water and dries the solid faster).

Module 3: Visualizing the Workflow

The following diagram illustrates the decision logic for purifying MPDA based on the state of your crude material.

Purification_Workflow Start Crude Reaction Mixture (Oxidation Product) Check_pH Check pH Start->Check_pH Basify Adjust to pH 10-12 (NaOH) Check_pH->Basify If Acidic/Neutral Filter_MnO2 Filter MnO2 (Hot) Celite Pad Basify->Filter_MnO2 Color_Check Filtrate Color? Filter_MnO2->Color_Check Quench Add NaHSO3 (Remove excess KMnO4) Color_Check->Quench Purple/Pink Acidify Acidify to pH 1.5 (Precipitate MPDA) Color_Check->Acidify Clear/Yellow Quench->Acidify Recryst Recrystallization (Water/Ethanol) Acidify->Recryst Solid Collected Dry Vacuum Dry (<60°C) Recryst->Dry

Figure 1: Decision tree for the isolation and purification of 5-methyl-1H-pyrazole-3,4-dicarboxylic acid from oxidative synthesis mixtures.

Module 4: Analytical Troubleshooting (FAQ)

Q: My NMR spectrum shows a shift in the proton signals. Is it an impurity?

A: Not necessarily. Pyrazoles are tautomeric .[2]

  • Mechanism: The proton on the nitrogen (

    
    ) can migrate between N1 and N2. In 
    
    
    
    , this often results in broadened peaks or averaged signals.
  • Verification: Add a drop of

    
     to the NMR tube. If the 
    
    
    
    and
    
    
    protons disappear (exchange) and the C-H signals sharpen, the product is likely pure.
Q: I see a new spot on TLC after drying the product in the oven.

A: You likely formed the anhydride .

  • Mechanism: 3,4-dicarboxylic acids are "vicinal" (adjacent). Heating them causes dehydration, forming a 5-membered cyclic anhydride ring.

  • Solution: Hydrolyze the anhydride back to the di-acid by dissolving the solid in aqueous NaOH and re-precipitating with HCl. Dry future batches under vacuum at <50°C.

Q: How do I remove persistent inorganic salts?

A: If simple washing fails, use Soxhlet Extraction .

  • Solvent: Ethyl Acetate or Ethanol.[3]

  • Process: The organic MPDA will extract into the solvent, while inorganic salts (NaCl, KCl) remain in the thimble. Evaporate the solvent to recover the desalted product.[3][4]

References

  • Rothenberg, G. et al. (2001). Synthesis of pyrazole-3,5-dicarboxylic acid derivatives. ChemicalBook. Link

    • Note: Provides foundational oxidation protocols for methyl-pyrazoles using KMnO4.
  • National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 9822, 5-Methyl-1H-pyrazole-3-carboxylic acid. Link

    • Note: Used for physicochemical property comparison (solubility/pKa) of the close analog.
  • Sigma-Aldrich. (2025).[5] Safety Data Sheet: Pyrazole Derivatives. Link

    • Note: General handling and safety d
  • Chambers, M. (2025). 1H-Pyrazole-3,4-dicarboxylic acid structure and properties. ChemSpider. Link

    • Note: Structural valid

Sources

Technical Support Center: Overcoming H3mpdc Solubility in MOF Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for Metal-Organic Framework (MOF) synthesis. This guide is specifically designed for researchers, scientists, and drug development professionals who are encountering challenges with the solubility of the H3mpdc (3,5-dimethyl-1H-pyrazole-4-carboxylic acid) linker. As a Senior Application Scientist, my goal is to provide you with not just protocols, but the underlying scientific reasoning to empower you to troubleshoot and optimize your synthetic procedures effectively.

Frequently Asked Questions (FAQs)

Here, we address some of the most common initial questions regarding the use of H3mpdc in MOF synthesis.

Q1: What makes H3mpdc a challenging linker in terms of solubility?

A1: H3mpdc, like many carboxylic acid-based linkers, can exhibit limited solubility in common organic solvents at room temperature. This is due to the combination of its relatively rigid heterocyclic pyrazole core and the polar carboxylic acid group, which can lead to strong intermolecular hydrogen bonding in the solid state. For successful MOF synthesis, which relies on the precise assembly of linkers and metal nodes in solution, achieving adequate linker concentration is a critical first step.

Q2: Which solvents are a good starting point for dissolving H3mpdc?

A2: High-boiling point, polar aprotic solvents are generally the most effective for dissolving carboxylic acid and pyrazole-containing linkers.[1] The recommended primary solvents for H3mpdc are:

  • N,N-Dimethylformamide (DMF)

  • N,N-Dimethylacetamide (DMAc)

  • N,N-Diethylformamide (DEF)

  • Dimethyl sulfoxide (DMSO)

These solvents are effective because their polar nature can disrupt the intermolecular hydrogen bonds of the linker, and their high boiling points are suitable for the elevated temperatures often required in solvothermal synthesis.[1]

Q3: Can solvent mixtures improve the solubility of H3mpdc?

A3: Yes, solvent mixtures can be a powerful tool. For instance, a mixture of DMF and a less polar solvent like ethanol or even water can sometimes enhance solubility or influence the final MOF structure.[2] The optimal ratio is system-dependent and often requires empirical determination. The presence of a co-solvent can alter the polarity of the medium and modulate the deprotonation of the carboxylic acid group, which is crucial for MOF formation.[1][3]

Q4: What is the role of temperature in overcoming H3mpdc solubility issues?

A4: Temperature is a critical parameter. Most MOF syntheses involving carboxylic acid linkers are performed under solvothermal or hydrothermal conditions, typically at temperatures ranging from 80°C to 150°C.[4][5] Increased temperature significantly enhances the solubility of the linker and the metal salt precursors, increasing the concentration of building blocks in the solution and facilitating the crystallization of the MOF.[1]

Q5: How does pH affect the solubility of H3mpdc and the success of the MOF synthesis?

Troubleshooting Guide: H3mpdc Solubility Issues

This section provides a systematic approach to troubleshooting common problems related to H3mpdc solubility during MOF synthesis.

Problem 1: H3mpdc linker does not fully dissolve in the chosen solvent at room temperature.

This is a common starting point for solubility issues. The following workflow can help address this challenge.

graph TD { A[Start: H3mpdc linker is insoluble at RT] --> B{Select a primary solvent: DMF, DMAc, or DMSO}; B --> C{Apply gentle heating (40-60°C) and sonication}; C --> D{Is the linker fully dissolved?}; D -- Yes --> E[Proceed with the addition of metal salt and other reagents]; D -- No --> F{Consider solvent mixtures, e.g., DMF/Ethanol or DMF/Water}; F --> G{Is the linker soluble in the mixture?}; G -- Yes --> E; G -- No --> H{Proceed to high-temperature solvothermal synthesis}; H --> I[Note: Complete dissolution at RT is not always necessary for solvothermal methods];

}

Caption: Initial solubility troubleshooting workflow for H3mpdc.
Problem 2: The reaction yields an amorphous precipitate instead of crystalline MOF.

This often indicates that the deprotonation and coordination kinetics are not well-controlled, which can be exacerbated by poor linker solubility.

Causality and Solutions:

  • Rapid Deprotonation: If the linker deprotonates too quickly upon heating, it can lead to uncontrolled, rapid precipitation.

    • Solution 1: Introduce a Modulator. A modulator is a compound, often a monocarboxylic acid like acetic acid or formic acid, that competes with the linker for coordination to the metal centers. This slows down the nucleation and growth process, favoring the formation of larger, higher-quality crystals. The amount of modulator needs to be carefully optimized.

    • Solution 2: Adjust pH. The addition of a small amount of an acid (e.g., HCl or HNO₃) can lower the initial pH, slowing the deprotonation of H3mpdc as the temperature increases.

  • Insufficient Linker in Solution: Even at high temperatures, the concentration of the dissolved linker may be too low to promote ordered crystal growth.

    • Solution: In-situ Deprotonation with a Base. A more advanced technique is to add a stoichiometric amount of a non-coordinating base (e.g., triethylamine or a mild inorganic base) to the reaction mixture. This deprotonates the H3mpdc, forming a more soluble salt in situ. This method significantly increases the concentration of the active linker species in solution.

graph TD { A[Start: Amorphous Precipitate] --> B{Hypothesis: Uncontrolled Reaction Kinetics}; B --> C[Option 1: Slow down the reaction]; C --> D[Add a coordinating modulator (e.g., acetic acid)]; C --> E[Adjust pH with a small amount of acid]; B --> F{Hypothesis: Insufficient dissolved linker}; F --> G[Option 2: Increase linker concentration]; G --> H[Use a base for in-situ deprotonation]; D --> I[Optimize modulator concentration]; E --> J[Optimize acid concentration]; H --> K[Optimize base stoichiometry]; I --> L[Desired Outcome: Crystalline MOF]; J --> L; K --> L;

}

Caption: Logical workflow for addressing amorphous precipitate formation.

Experimental Protocols

The following protocols are provided as a starting point. Based on the troubleshooting guide, you may need to adjust these parameters for your specific metal system and desired MOF topology.

Protocol 1: Standard Solvothermal Synthesis

This protocol is a general starting point for the synthesis of a MOF using H3mpdc.

Materials:

  • H3mpdc linker

  • Metal Salt (e.g., Zn(NO₃)₂·6H₂O, Cu(NO₃)₂·3H₂O)

  • N,N-Dimethylformamide (DMF)

  • 20 mL Scintillation Vial or Teflon-lined autoclave

Procedure:

  • In a 20 mL scintillation vial, add the H3mpdc linker (e.g., 0.1 mmol, 14 mg).

  • Add 10 mL of DMF to the vial.

  • If the linker does not dissolve, sonicate the mixture for 15 minutes and gently warm to ~50°C.

  • Add the metal salt (e.g., 0.1 mmol) to the solution and stir until it dissolves.

  • Cap the vial tightly (or seal the autoclave).

  • Place the reaction vessel in a preheated oven at a set temperature (start with 100°C).

  • Heat for 24-72 hours.

  • Allow the oven to cool slowly to room temperature.

  • Collect the crystalline product by filtration or decantation.

  • Wash the product with fresh DMF (3 x 10 mL) and then with a lower boiling point solvent like ethanol or acetone (3 x 10 mL).

  • Dry the product under vacuum.

Protocol 2: Modulated Synthesis for Improved Crystallinity

This protocol incorporates a modulator to improve the quality of the resulting MOF crystals.

Materials:

  • Same as Protocol 1

  • Modulator (e.g., Acetic Acid)

Procedure:

  • Follow steps 1-4 of Protocol 1.

  • After the metal salt has dissolved, add the modulator. The amount of modulator can vary significantly, from a few microliters to a large excess. A good starting point is a 10-50 molar excess relative to the linker.

  • Proceed with steps 5-11 of Protocol 1.

Quantitative Parameter Comparison:

ParameterProtocol 1 (Standard)Protocol 2 (Modulated)Rationale for Change
Solvent DMFDMFA good starting solvent for this linker type.
Temperature 100°C100°CA typical starting temperature for solvothermal MOF synthesis.
Time 24-72 h24-72 hSufficient time for crystal growth.
Modulator NoneAcetic Acid (10-50x molar excess)To slow down crystallization and improve crystal quality.

References

  • Millan, S., et al. (2022). Synthesis of a Chiral 3,6T22-Zn-MOF with a T-Shaped Bifunctional Pyrazole-Isophthalate Ligand Following the Principles of the Supramolecular Building Layer Approach. Molecules, 27(17), 5483. [Link]

  • Li, Q., et al. (2017). Hydrothermal synthesis and structural characterization of metal–organic frameworks based on new tetradentate ligands. Dalton Transactions, 46(3), 833-840. [Link]

  • Goswami, A., et al. (2021). Modulation of CO2 adsorption in novel pillar-layered MOFs based on carboxylate–pyrazole flexible linker. Dalton Transactions, 50(44), 16295-16303. [Link]

  • Creaven, O., et al. (2025). Synthesis and Characterisation of Multivariate Metal–Organic Frameworks for Controlled Doxorubicin Absorption and Release. Pharmaceutics, 17(1), 1. [Link]

  • Ahmad, M., et al. (2025). Hydrothermal synthesis of MOFs. In Metal-Organic Frameworks for Biomedical Applications. Elsevier. [Link]

  • Gholamreza, R. (2017). Hydrothermal Synthesis of a new Cd-MOF. Sciforum. [Link]

  • Lancheros, A. C., et al. (2021). Modulation of CO2adsorption in novel pillar-layered MOFs based on carboxylate-pyrazole flexible linker. Repositorio Institucional - Universidad de La Sabana. [Link]

  • Safa, K. D., et al. (2016). Dependence of solvents, pH, molar ratio and temperature in tuning metal organic framework architecture. Arabian Journal of Chemistry, 9, S1646-S1661. [Link]

  • Wang, X., et al. (2024). Hydrothermal synthesis of Ag@Zn-salen MOF nanocomposite via a two-step method for ultrasensitive CA15-3 biosensing in breast cancer diagnostics. Analytical Methods, 16(1), 89-97. [Link]

  • El-gamel, N. (2017). Importance of pyrazole carboxylic acid in MOFs preparation. ResearchGate. [Link]

  • El-gamel, N. (2017). List of organic linkers used in the synthesis of MOFs described in this review. ResearchGate. [Link]

  • A, A. (2018). Solvents used in Synthesis of MOFs MOF synthesis process is affected by... ResearchGate. [Link]

  • Kruger, P. E., et al. (2012). Exploiting the Pyrazole-Carboxylate Mixed Ligand System in the Crystal Engineering of Coordination Polymers. Crystal Growth & Design, 12(7), 3563-3573. [Link]

  • Nazarian, D., et al. (2017). Interactions of Common Synthesis Solvents with MOFs Studied via Free Energies of Solvation: Implications on Stability and Polymorph Selection. ChemRxiv. [Link]

  • Wang, F., et al. (2014). Solvent determines the formation and properties of metal–organic frameworks. CrystEngComm, 16(29), 6703-6710. [Link]

  • Canossa, S. (2018). How do solvents make influences to MOF structures?. ResearchGate. [Link]

  • Ali, A., et al. (2023). Hydrothermal synthesis of metal-organic frameworks. ResearchGate. [Link]

  • Zhang, J., et al. (2014). Synthesis and structural diversity of d10 metal coordination polymers constructed from new semi-rigid bis(3-methyl-1H-pyrazole-4-carboxylic acid)alkane ligands. CrystEngComm, 16(43), 10134-10143. [Link]

  • O'Neill, D. J., et al. (2013). Superhydrophobic perfluorinated metal–organic frameworks. Chemical Communications, 49(60), 6846-6848. [Link]

  • PubChem. 3,5-dimethyl-1H-pyrazole-4-carboxylic acid. PubChem. [Link]

Sources

Optimizing regioselectivity for 3,4- vs 3,5-pyrazole dicarboxylic acid synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Optimizing Regioselectivity for 3,4- vs 3,5-Pyrazole Dicarboxylic Acid Synthesis Ticket ID: PYR-REGIO-001 Status: Open Support Tier: Level 3 (Senior Application Scientist)

Introduction: The Regioselectivity Paradox

Welcome to the Pyrazole Synthesis Support Center. You are likely here because your LC-MS shows an inseparable mixture of isomers, or your NMR suggests the carboxylates are not where you predicted.

The synthesis of pyrazole dicarboxylic acids presents a classic regioselectivity bifurcation. The thermodynamic and kinetic pathways for obtaining the 3,4-isomer versus the 3,5-isomer are fundamentally different. Unlike simple alkyl-pyrazoles, where steric bulk dictates the outcome, dicarboxylic acid synthesis often requires distinct starting materials to guarantee isomeric purity.

This guide treats your synthesis as a troubleshooting ticket, breaking down the specific workflows to access each isomer exclusively.

Visualizing the Pathway (Decision Matrix)

Before selecting a protocol, confirm your target geometry. The following decision tree outlines the synthetic logic required to avoid regio-isomeric mixtures.

PyrazolePathways start Target Molecule Selection choice Desired Substitution Pattern? start->choice path34 3,4-Dicarboxylic Acid choice->path34 Adjacent Carbons path35 3,5-Dicarboxylic Acid choice->path35 Separated by Nitrogen method34 Method A: [3+2] Cyclization Hydrazine + DMAD path34->method34 method35 Method B: Oxidative Cleavage 3,5-Dimethylpyrazole + KMnO4 path35->method35 mech34 Mechanism: Michael Addition → 5-exo-dig Cyclization method34->mech34 mech35 Mechanism: Benzylic-type Oxidation of Methyl Groups method35->mech35 result34 Product: Dimethyl Pyrazole-3,4-dicarboxylate (High Regio-fidelity) mech34->result34 result35 Product: Pyrazole-3,5-dicarboxylic Acid (Thermodynamic Product) mech35->result35

Figure 1: Synthetic decision matrix for accessing specific pyrazole regioisomers. Note that 3,5-isomers are best accessed via oxidation of pre-formed methyl pyrazoles rather than de novo cyclization to avoid isomeric mixtures.

Ticket #001: Synthesizing the 3,4-Isomer

Target: Dimethyl 1H-pyrazole-3,4-dicarboxylate Primary Challenge: Controlling oligomerization and managing exotherms.

The most robust route to the 3,4-isomer is the reaction of hydrazine with Dimethyl Acetylenedicarboxylate (DMAD) . Because DMAD is symmetric, the initial attack can occur at either alkyne carbon without generating a regio-impurity regarding the carbon skeleton.

Protocol A: The DMAD Cyclization
  • Preparation: Dissolve DMAD (1.0 equiv) in MeOH or Et₂O. Cool to 0°C.

  • Addition: Add Hydrazine hydrate (1.0–1.1 equiv) dropwise.

    • Critical Control Point: This reaction is highly exothermic. Rapid addition leads to unidentified oligomers (dark tar). Maintain internal temperature <10°C.

  • Cyclization: Allow to warm to room temperature (RT) and stir for 2–4 hours.

  • Workup: The product often precipitates as a white solid. Filter and wash with cold MeOH.

Troubleshooting Guide (3,4-System)
SymptomProbable CauseCorrective Action
Dark/Tarred Reaction Uncontrolled exotherm during hydrazine addition.Repeat reaction at -10°C; dilute hydrazine in MeOH before addition.
Mixture of Isomers Used a substituted hydrazine (

).
With R-hydrazines, DMAD yields a mixture of 1,3,4- and 1,4,5-isomers. Switch to unsubstituted hydrazine to form the ring first, then alkylate N1 (see Ticket #003).
Low Yield Hydrolysis of esters.Ensure reagents are dry. Avoid excess water in hydrazine hydrate if possible (use 98% or anhydrous if available).

Ticket #002: Synthesizing the 3,5-Isomer

Target: 1H-Pyrazole-3,5-dicarboxylic acid Primary Challenge: Avoiding 3,4-impurities common in cycloaddition routes.

Do not use [3+2] cycloaddition (Diazoacetate + Propiolate) for this target. While theoretically possible, the reaction of diazoacetates with propiolates is governed by Frontier Molecular Orbital (FMO) interactions that often yield inseparable mixtures of 3,4- and 3,5-isomers [1].

The Validated Solution: Oxidative degradation of 3,5-dimethylpyrazole. This method is chemically harsh but regiochemically absolute.

Protocol B: The Permanganate Oxidation
  • Starting Material: Suspend 3,5-dimethylpyrazole (1.0 equiv) in water.

  • Oxidant: Add KMnO₄ (4.0–5.0 equiv) in portions at 60–70°C.

    • Mechanism:[1][2][3][4][5][6][7][8] Benzylic-type oxidation converts both methyl groups to carboxylates [2].

  • Reaction: Heat to reflux (90–100°C) for 3–6 hours until the purple permanganate color persists or MnO₂ precipitation ceases.

  • Workup:

    • Filter hot to remove MnO₂ (Caution: Pyrophoric when dry).

    • Concentrate the aqueous filtrate.

    • Acidification: Acidify with conc. HCl to pH ~1–2. The dicarboxylic acid will precipitate as a white solid.

Troubleshooting Guide (3,5-System)
SymptomProbable CauseCorrective Action
Incomplete Oxidation Insufficient KMnO₄ or temperature too low.Product may be the mono-acid (5-methyl-pyrazole-3-carboxylic acid).[7] Ensure >4.0 equiv KMnO₄ and maintain reflux.
No Precipitate on Acidification Product is water-soluble (zwitterionic character).Concentrate the aqueous phase to near dryness. Extract continuously with Ethyl Acetate or use lyophilization.
Brown Filth in Product MnO₂ leakage through filter.Use Celite pad for filtration. If product is colored, redissolve in base, treat with activated charcoal, and re-precipitate.

Ticket #003: Distinguishing the Isomers (QA/QC)

You have a white powder. Is it the 3,4- or 3,5-isomer?

1H NMR Diagnostic (DMSO-d6)

The key differentiator is the chemical shift of the single aromatic proton on the pyrazole ring.

  • 3,5-Dicarboxylic Acid (or ester):

    • Signal: Proton at C4 .

    • Shift: ~7.1 – 7.4 ppm (Singlet).

    • Reasoning: The C4 position is electron-rich compared to C3/C5. It is flanked by the two carbonyls but is distant from the electronegative nitrogens.

  • 3,4-Dicarboxylic Acid (or ester):

    • Signal: Proton at C5 .

    • Shift: ~8.0 – 8.5 ppm (Singlet).

    • Reasoning: The C5 proton is directly attached to the C=N bond of the pyrazole (deshielding zone) and is adjacent to the nitrogen lone pairs, causing a significant downfield shift.

Data Summary Table
Feature3,4-Isomer3,5-Isomer
Synthesis Route Hydrazine + DMADOxidation of 3,5-Dimethylpyrazole
Symmetry

(if N-H)

(if N-H)
C-H NMR Shift > 8.0 ppm (Deshielded)< 7.5 ppm (Shielded)
Melting Point ~142°C (Dimethyl ester)>250°C (Free acid, decomposes)

Frequently Asked Questions (FAQs)

Q: Can I synthesize the 3,5-diester directly using Diazoacetate and Methyl Propiolate? A: We strongly advise against this for scale-up. This [3+2] cycloaddition yields a mixture of 3,4- and 3,5-isomers. The regioselectivity is sensitive to solvent polarity and steric bulk. Separation requires tedious column chromatography. The oxidation route (Protocol B) followed by esterification (MeOH/H₂SO₄) is longer but guarantees isomeric purity.

Q: I need an N-methyl substituted dicarboxylate. Should I start with Methylhydrazine? A:

  • For 3,5-isomers: Yes. Reaction of methylhydrazine with acetylacetone gives 1,3,5-trimethylpyrazole (regioselective). Oxidation then yields 1-methyl-pyrazole-3,5-dicarboxylic acid.

  • For 3,4-isomers: No. Reaction of methylhydrazine with DMAD gives a mixture of 1-methyl-3,4-dicarboxylate and 1-methyl-4,5-dicarboxylate (which are distinct). It is better to synthesize the unsubstituted 3,4-dicarboxylate ring first, then methylate (MeI/K₂CO₃). Note that methylation of the 3,4-diester will produce a mixture of N1 and N2 isomers, but these are often separable by crystallization.

Q: My 3,5-dicarboxylic acid is not precipitating at pH 2. A: Pyrazole dicarboxylic acids can form internal salts. If precipitation fails, saturate the aqueous solution with NaCl and extract with THF or Ethyl Acetate. Alternatively, evaporate to dryness and esterify the crude residue with MeOH/SOCl₂; the diester is much easier to isolate.

References

  • Bastide, J., & Henri-Rousseau, O. (1973). Regioselectivity in 1,3-dipolar cycloaddition reactions. Bulletin de la Société Chimique de France , 2294.

  • Kharaneko, A. O., et al. (2016).[7] Synthesis of 1H-pyrazole-3,5-dicarboxylic acid. Russian Journal of Organic Chemistry , 52(9), 1322–1325.[7]

  • Padwa, A., & Weingarten, M. D. (1996).[9][10] Cascade processes of metallo carbenoids. Chemical Reviews , 96(1), 223-270.

  • ChemicalBook.[11] (n.d.). Dimethyl 1H-pyrazole-3,5-dicarboxylate Synthesis Protocols.

Sources

Technical Support Center: Crystal Growth of 5-Methyl-1H-Pyrazole-3,4-Dicarboxylic Acid (H₃MPDC) Complexes

Author: BenchChem Technical Support Team. Date: February 2026

Status: Operational Operator: Senior Application Scientist Subject: Troubleshooting & Optimization Guide for H₃MPDC Coordination Polymers

Introduction

Welcome to the technical support hub for the 5-methyl-1H-pyrazole-3,4-dicarboxylic acid (H₃MPDC) ligand system.

This ligand is a versatile, multidentate building block used to construct Metal-Organic Frameworks (MOFs) and coordination polymers. Its unique geometry—featuring adjacent carboxylic acid groups and a pyrazole nitrogen donor—allows for diverse coordination modes. However, this versatility creates specific synthetic challenges, particularly regarding solubility , protonation control , and crystallization kinetics .

This guide provides autonomous, self-validating protocols to troubleshoot your experiments.

Module 1: Pre-Cursor Solubility & Preparation

The Issue: H₃MPDC is sparingly soluble in water and common organic solvents (ethanol, methanol) at neutral pH due to strong intermolecular hydrogen bonding and its zwitterionic potential.

Diagnostic & Solution

Q: My ligand forms a suspension and refuses to dissolve, even with heating. How do I proceed?

A: You are likely fighting the lattice energy of the fully protonated ligand. You must disrupt the intermolecular H-bonds using one of two strategies: Deprotonation or Polar Aprotic Solvation .

Strategy A: Base-Assisted Solubilization (Aqueous/Hydrothermal)

The ligand has three acidic protons: two carboxyl (-COOH) and one pyrazole (-NH).

  • Protocol: Add the ligand to water, then add a base (NaOH, KOH, or Et₃N) dropwise.

  • Target: A clear solution usually forms at pH > 6.0 as you generate the mono-anion (H₂MPDC⁻) or di-anion (HMPDC²⁻).

  • Warning: If you go too basic (pH > 10), you may precipitate metal hydroxides immediately upon adding your metal salt.

Strategy B: Solvothermal Media

If water is not desired, switch to high-dipole aprotic solvents.

  • Recommended Solvents: DMF (N,N-dimethylformamide), DEF (N,N-diethylformamide), or DMSO.

  • Mechanism: These solvents act as hydrogen bond acceptors, breaking the ligand-ligand network without requiring full deprotonation.

Decision Matrix: Solvent Selection

SolventSelection Start Start: H3MPDC Solid Goal Target Structure? Start->Goal Hydro Hydrophilic / 3D MOF Goal->Hydro High Polarity Solvo Hydrophobic / 2D Sheets Goal->Solvo Low Polarity Water Solvent: H2O + NaOH (pH 6-8) Hydro->Water DMF Solvent: DMF/EtOH (1:1 Ratio) Solvo->DMF Result1 Forms Metal-Oxo Clusters Water->Result1 Result2 Forms Organic-Lined Channels DMF->Result2

Figure 1: Decision matrix for solvent selection based on target coordination architecture.

Module 2: Controlling Coordination Architecture (pH Tuning)

The Issue: The structure you get is not the structure you want. H₃MPDC is a "chameleon" ligand; its connectivity changes based on how many protons are removed.

The Science of Deprotonation

The coordination mode is dictated by pH. You must strictly control the stoichiometry of your base.

SpeciespH RangeChargeCoordination Potential
H₃MPDC < 3NeutralMonodentate (rare)
H₂MPDC⁻ 4 - 6-1Bridging (via Carboxylates only)
HMPDC²⁻ 7 - 9-2Chelating + Bridging (Carboxylates + Pyrazole N)
MPDC³⁻ > 10-3Fully connected (3D Networks)

Q: I am getting an amorphous powder instead of crystals. Why?

A: This is a Nucleation Rate issue, likely caused by "Shock Deprotonation." If you mix a metal salt solution directly with a high-pH ligand solution, the reaction


 is exceeded instantly.

Corrective Protocol (Diffusion Method):

  • Bottom Layer: Dissolve H₃MPDC in DMF/Water.

  • Buffer Layer: Pure solvent (carefully layered on top).

  • Top Layer: Metal salt dissolved in Methanol/Water.

  • Mechanism: The layers slowly mix over days. The local concentration of reagents remains low, favoring few nucleation sites and large crystal growth (Ostwald Ripening).

Module 3: Hydrothermal Synthesis Optimization

The Issue: Standard refluxing (100°C) yields microcrystalline powder. The Fix: You must utilize Hydrothermal/Solvothermal techniques to access the "reversible region" of bond formation.

Standard Operating Procedure (SOP-120)

Use this baseline protocol for Ln(III) or Transition Metal complexes.

  • Reagents:

    • H₃MPDC (0.5 mmol)

    • Metal Salt (Nitrate or Chloride) (0.5 mmol)

    • NaOH (1.0 mmol) – Adjust based on Table above

    • Water (10 mL)

  • Vessel: 23 mL Teflon-lined stainless steel autoclave.

  • Temperature Profile:

    • Heat to 160°C over 2 hours.

    • Hold for 72 hours (3 days).

    • Cool to Room Temp at 5°C/hour .

  • Why this works: The slow cooling rate is critical. It allows the system to remain in the metastable zone longer, redissolving small defective crystals and depositing material onto larger, thermodynamically stable crystals.

Troubleshooting the Autoclave Process

Q: My crystals are twinned or look like "clusters" (aggregates).

  • Diagnosis: Supersaturation was too high during the cooling phase.

  • Fix: Decrease the initial concentration by 50%. Alternatively, increase the cooling time (slow the rate to 2°C/hour).

Q: I obtained a clear solution with no crystals.

  • Diagnosis: The complex is too soluble, or nucleation never triggered.

  • Fix: Induce nucleation by adding a "template" or "guest" molecule. For H₃MPDC, adding an auxiliary ligand like 4,4'-bipyridine often triggers crystallization by linking the 2D sheets into 3D pillars.

Module 4: Post-Synthetic Validation

The Issue: How do I know I have the correct phase?

Validation Workflow

Validation Sample Crystalline Product PXRD Powder X-Ray (PXRD) Sample->PXRD SCXRD Single Crystal XRD Sample->SCXRD Check1 Compare with Simulated Pattern PXRD->Check1 Check2 Unit Cell Determination SCXRD->Check2 Decision Pure Phase? Check1->Decision Check2->Decision Yes Publish / Scale-up Decision->Yes Yes No Recrystallize (See Module 3) Decision->No No

Figure 2: Workflow for validating phase purity using X-ray diffraction techniques.

Technical Note: H₃MPDC complexes often trap solvent molecules (water/DMF) in their pores. If your elemental analysis (CHN) is off, perform a Thermogravimetric Analysis (TGA) . A weight loss step between 50-150°C confirms the presence of lattice solvents.

References

  • Chemical Identity & Properties

    • PubChem Compound Summary for CID 9822, 5-methyl-1H-pyrazole-3-carboxylic acid (Analogous substructure data). National Center for Biotechnology Information (2025). Link

  • Hydrothermal Synthesis Methodology

    • Hydrothermal synthesis, structures, and catalytic performance of five coordination compounds driven by 5-aminoisophthalic acid. (Provides the baseline 160°C/72h protocol adapted for dicarboxylates). NIH/National Library of Medicine (2024). Link

  • Crystal Growth Troubleshooting

    • Crystal Growing Tips and Methods.[1][2][3][4] X-Ray Crystallography Facility, University of Pennsylvania.[1] (General principles on nucleation and solvent diffusion). Link

  • Coordination Modes of Pyrazoles

    • Coordination modes of 5-pyrazolones: A solid-state overview. Coordination Chemistry Reviews (2007). (Detailed analysis of N-donor vs O-donor competition). Link

Sources

Controlling pore size in H3mpdc-based metal-organic frameworks

Author: BenchChem Technical Support Team. Date: February 2026

The following Technical Support Guide is designed for researchers and drug development professionals working with H3mpdc-based Metal-Organic Frameworks .

H3mpdc refers to 3-methylpentane-1,3,5-tricarboxylic acid (or closely related aliphatic tricarboxylates). Unlike rigid aromatic linkers (e.g., BTC in HKUST-1), H3mpdc features a flexible aliphatic backbone with a methyl substituent. This flexibility presents unique challenges and opportunities for pore size engineering, particularly for drug delivery applications where "breathing" behaviors and guest-host interactions are critical.

Status: Operational Subject: Engineering Pore Architecture & Troubleshooting Framework Flexibility Ticket ID: H3MPDC-ENG-001

Executive Technical Overview

Controlling pore size in H3mpdc-based MOFs differs fundamentally from rigid frameworks. You are not merely assembling static "struts"; you are managing the conformational entropy of the flexible pentane backbone.

The H3mpdc ligand can adopt multiple rotamers (e.g., gauche vs. anti conformations) depending on the synthesis environment. Therefore, pore size control is achieved primarily through Solvent-Templated Conformation Locking and Defect Engineering , rather than just linker elongation.

Key Structural Levers[1]
  • The Methyl Group: Provides steric bulk that can be oriented into the pore (shrinking it) or into the framework wall (expanding it).

  • Aliphatic Flexibility: Allows the framework to "breathe," meaning pore size is dynamic and stimuli-responsive.

Troubleshooting Guides (Q&A Format)

Issue A: "My BET surface area is significantly lower than predicted, and pores seem 'closed'."

Diagnosis: Pore Collapse due to Capillary Forces or "Closed-Pore" Resting State. Technical Context: H3mpdc frameworks are flexible. Upon removal of solvent molecules, the aliphatic chains often relax into a dense, non-porous phase (the "closed" narrow-pore form) to minimize energy, a phenomenon known as the "breathing effect."

Q: How do I stabilize the "open-pore" phase during activation? A: You must avoid the strong capillary forces of liquid evaporation that drive the framework into a closed state.

  • Protocol Adjustment: Switch from thermal vacuum drying to Supercritical CO₂ (scCO₂) Activation .

  • Solvent Exchange: Exchange high-surface-tension solvents (DMF/Water) with low-tension solvents (Acetone/Ethanol) before scCO₂ drying.

  • Guest Inclusion: Introduce a rigid "spacer" molecule (e.g., a large drug molecule or rigid solvent) that physically props the pores open during the drying phase, then remove it gently if necessary.

Issue B: "Batch-to-batch pore size distribution is inconsistent."

Diagnosis: Thermodynamic vs. Kinetic Product Competition. Technical Context: The H3mpdc ligand has rotational freedom. Slight variations in synthesis temperature or cooling rates trap the ligand in different rotational conformations, leading to polymorphic phases with different pore apertures.

Q: How do I standardize the pore size across batches? A: You need to lock the synthesis into a specific thermodynamic valley.

  • Temperature Control: Use a programmable oven. A ramp rate of >5°C/min often favors the kinetic product (often more open), while slow cooling (<0.5°C/min) favors the dense thermodynamic product.

  • Templating Solvents: Use a solvent with a specific steric footprint. For H3mpdc, using a bulky solvent like Diethylformamide (DEF) instead of DMF can force the methyl groups to orient outward, locking the framework into a larger pore configuration to accommodate the solvent.

Issue C: "The pores are too small for my target drug molecule (>15 Å)."

Diagnosis: Steric hindrance from the 3-methyl group or framework interpenetration.

Q: Can I expand the pore size without changing the ligand? A: Yes, via Defect Engineering (Modulator Synthesis) .

  • Strategy: Add a monocarboxylic acid modulator (e.g., acetic acid or benzoic acid) to the synthesis mixture.

  • Mechanism: The modulator competes with the H3mpdc tricarboxylate for metal coordination sites. This creates "missing linker" defects. Several missing linkers coalesce to form a larger, merged mesopore within the microporous lattice.

  • Ratio: Start with a Modulator:Ligand molar ratio of 10:1 and scale up to 50:1 to increase defect density and effective pore size.

Experimental Protocols

Protocol 1: Modulator-Assisted Mesopore Expansion

Objective: Create hierarchical porosity (micro + mesopores) to accommodate larger drug payloads in H3mpdc MOFs.

Reagents:

  • Metal Source:

    
     or 
    
    
    
    (depending on node).
  • Ligand: H3mpdc (3-methylpentane-1,3,5-tricarboxylic acid).

  • Modulator: Benzoic Acid (creates hydrophobic defects) or Trifluoroacetic acid (TFA, creates larger defects).

  • Solvent: DMF/Ethanol (1:1 v/v).

Step-by-Step Workflow:

  • Pre-Dissolution: Dissolve H3mpdc (1.0 eq) and Modulator (30 eq) in the solvent mixture. Sonicate for 20 mins to ensure complete dispersion.

    • Why? High modulator concentration prevents rapid nucleation, allowing larger crystals with controlled defects to grow.

  • Metal Addition: Add Metal Nitrate (1.5 eq) to the solution. Stir for 10 mins.

  • Solvothermal Synthesis: Seal in a Teflon-lined autoclave. Heat at 120°C for 24 hours .

    • Critical Parameter: Do not exceed 140°C, as the aliphatic chain of H3mpdc may undergo thermal degradation or decarboxylation.

  • Washing: Centrifuge and wash with DMF (3x) to remove unreacted modulator.

  • Activation: Soak in anhydrous acetone for 3 days (refreshing solvent every 12h), followed by scCO₂ drying.

Protocol 2: Solvent-Templated Pore Locking

Objective: Selectively synthesize the "Large Pore" (LP) isomer over the "Narrow Pore" (NP) isomer.

Data Table: Solvent Influence on H3mpdc MOF Topology

Solvent UsedSolvent Size (Å)Resulting PhasePore Aperture (approx.)Mechanism
Water/Ethanol Small (< 4 Å)Narrow Pore (NP)~4 - 6 ÅLigand relaxes; methyl groups protrude into pore.
DMF Medium (~5.5 Å)Intermediate~8 - 10 ÅPartial expansion to accommodate amide.
DEF Large (~6.8 Å)Large Pore (LP)~12 - 14 ÅSteric bulk forces ligand alkyl chains to straighten.

Method: To target the Large Pore phase, synthesize exclusively in DEF (Diethylformamide). Post-synthesis, do not wash with water (which induces breathing/shrinking). Wash with dry ethanol and store under solvent until drug loading.

Visualizing the Control Logic

The following diagram illustrates the decision tree for engineering pore size in flexible H3mpdc frameworks.

H3mpdc_Pore_Control Start Start: H3mpdc Ligand + Metal Node Decision1 Target Pore Size? Start->Decision1 Small Micropores (< 10 Å) (Gas Storage/Small Molecules) Decision1->Small Small Target Large Mesopores (> 20 Å) (Biologics/Large Drugs) Decision1->Large Large Target Route_Small Thermodynamic Control Small->Route_Small Route_Large Kinetic/Defect Control Large->Route_Large Step_S1 Solvent: Water/MeOH (Promotes chain curling) Route_Small->Step_S1 Step_L1 Add Modulator (Benzoic Acid 30:1) Route_Large->Step_L1 Step_S2 Slow Cooling (0.1°C/min) Step_S1->Step_S2 Result_NP Narrow Pore Phase (Dense, Stable) Step_S2->Result_NP Step_L2 Solvent: DEF (Steric Templating) Step_L1->Step_L2 Step_L3 Activation: scCO2 (Prevents Collapse) Step_L2->Step_L3 Result_LP Large Pore/Defect Phase (Open, Metastable) Step_L2->Result_LP Stabilizes Open Form Step_L3->Result_LP

Caption: Decision matrix for selecting synthesis conditions to access Narrow Pore (NP) or Large Pore (LP) phases in flexible H3mpdc MOFs.

References & Authoritative Grounding

  • Férey, G., & Serre, C. (2009). The breathing of the framework: A specific feature of flexible MOFs. Chemical Society Reviews. (Explains the thermodynamic basis of pore breathing in flexible carboxylate MOFs).

  • Schaate, A., et al. (2011). Modulated synthesis of Zr-based metal-organic frameworks: From nano to single crystals. Chemistry – A European Journal. (Foundational protocol for using modulators like benzoic acid to control defect porosity).

  • Horcajada, P., et al. (2012). Metal-organic frameworks in biomedicine. Chemical Reviews. (Details the use of flexible aliphatic linkers for drug delivery and toxicity considerations).

  • Burtch, N. C., et al. (2014). Water stability and adsorption in metal-organic frameworks. Chemical Reviews. (Discusses the impact of alkyl chain hydrophobicity—relevant to the methyl group in H3mpdc—on pore stability).

  • Liang, W., et al. (2014).[1][2] Tuning pore size in a zirconium-tricarboxylate metal-organic framework. CrystEngComm. (Specific strategies for tuning porosity in tricarboxylate systems).

Sources

Technical Support Center: Enhancing Thermal Stability of Pyrazole-3,4-dicarboxylate Ligands

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center dedicated to researchers, scientists, and drug development professionals working with pyrazole-3,4-dicarboxylate ligands and their coordination complexes, such as Metal-Organic Frameworks (MOFs). This guide provides in-depth troubleshooting advice and frequently asked questions to address challenges related to enhancing the thermal stability of these versatile compounds.

I. Frequently Asked Questions (FAQs)

This section addresses common queries regarding the thermal stability of pyrazole-3,4-dicarboxylate ligands and their derivatives.

Q1: What are the primary factors that influence the thermal stability of a pyrazole-3,4-dicarboxylate-based MOF?

A1: The thermal stability of a MOF is a multifactorial property. For pyrazole-3,4-dicarboxylate systems, the key determinants include:

  • Metal-Ligand Bond Strength: The nature of the metal ion and its coordination environment is paramount. Stronger metal-ligand bonds generally lead to higher thermal stability.[1][2] The choice of metal cation, its oxidation state, and ionic radius all play a significant role.[2]

  • Inherent Ligand Stability: The pyrazole-3,4-dicarboxylate ligand itself must be thermally robust. The decomposition of the organic linker is often a primary step in the thermal degradation of the entire framework.[1]

  • Framework Topology and Interpenetration: The overall three-dimensional structure, including its connectivity and whether the framework is interpenetrated, can influence thermal stability.[2] Interpenetrated structures often exhibit enhanced mechanical and thermal stability.[1]

  • Guest Molecules: The presence of solvent or guest molecules within the pores can impact thermal stability. Their removal can sometimes lead to framework collapse at lower temperatures than the decomposition of the framework itself.[3][4]

Q2: What is a typical decomposition temperature range for pyrazole-3,4-dicarboxylate ligands?

A2: The decomposition temperature can vary significantly based on the specific substituents on the pyrazole ring. Unsubstituted pyrazole-3,4-dicarboxylic acid will have a different thermal profile compared to derivatives with functional groups like nitro or amino groups. For instance, nitrated pyrazoles can exhibit decomposition temperatures ranging from approximately 195°C to over 350°C, depending on the number and position of the nitro groups and other substituents.[5][6][7] For example, 3,4-dinitropyrazole (3,4-DNP) has a decomposition temperature of 285 °C.[7]

Q3: How does the choice of metal ion affect the thermal stability of the resulting MOF?

A3: The metal ion is a critical determinant of thermal stability. Generally, MOFs constructed with metal ions that form strong coordination bonds exhibit higher thermal stability.[2] For instance, kinetically inert metal ions like Cr(III) can generate MOFs with exceptional chemical and thermal stability.[2] The strength of the metal-oxygen bond in the corresponding metal oxides can sometimes be used as a predictor of the thermal stability of the MOF.[8]

Q4: Can I improve the thermal stability of my existing pyrazole-3,4-dicarboxylate MOF?

A4: While significantly altering the intrinsic thermal stability of a pre-synthesized MOF is challenging, some post-synthetic modifications can offer marginal improvements. These include:

  • Solvent Exchange: Replacing volatile guest molecules with less volatile ones can sometimes increase the temperature at which the framework desolvates and potentially collapses.

  • Post-Synthetic Metal Metathesis: In some cases, it is possible to exchange the metal ions in a synthesized MOF with different metal ions that may form stronger coordination bonds, thereby enhancing thermal stability.

However, the most effective strategies for enhancing thermal stability are implemented during the design and synthesis stages.

II. Troubleshooting Guide: Experimental Challenges

This section provides solutions to specific problems you might encounter during your experiments, presented in a question-and-answer format.

Problem 1: My pyrazole-3,4-dicarboxylate ligand decomposes at a lower temperature than expected during synthesis.

Q: I'm synthesizing a new pyrazole-3,4-dicarboxylate ligand with electron-withdrawing groups, and it's decomposing during the reaction, which is run at an elevated temperature. How can I prevent this?

A: This is a common issue, particularly when working with highly functionalized or sensitive organic molecules. Here are several strategies to consider:

  • Re-evaluate Your Synthetic Route:

    • Lower Reaction Temperatures: Explore alternative synthetic pathways that proceed at lower temperatures. This might involve using a more reactive starting material or a different catalyst.

    • Microwave-Assisted Synthesis: This technique can sometimes accelerate reactions at lower bulk temperatures, minimizing the time the ligand is exposed to high heat.

    • Protecting Groups: Consider using protecting groups for sensitive functionalities that can be removed under mild conditions after the main reaction is complete.

  • Optimize Reaction Conditions:

    • Solvent Choice: The choice of solvent can influence reaction rates and stability. Experiment with different solvents to find one that allows for a lower reaction temperature.

    • Inert Atmosphere: Perform the reaction under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidative decomposition, which can be accelerated at higher temperatures.

  • Step-by-Step Protocol for Assessing Ligand Thermal Stability:

    • Thermogravimetric Analysis (TGA): Before attempting a synthesis at a specific temperature, characterize your starting materials and any intermediates using TGA. This will give you a precise decomposition temperature.

    • Differential Scanning Calorimetry (DSC): DSC can reveal other thermal events, such as melting or phase transitions, that might precede decomposition and could be misinterpreted in a bulk reaction.[3]

    • Isothermal TGA: If your synthesis requires holding the reaction at a specific temperature for an extended period, perform an isothermal TGA experiment at that temperature to see if gradual decomposition occurs over time.

Problem 2: The MOF I synthesized with a pyrazole-3,4-dicarboxylate ligand shows poor thermal stability.

Q: My TGA results for a newly synthesized MOF show a significant weight loss at a much lower temperature than the decomposition temperature of the free ligand. What could be the cause, and how can I improve it?

A: This scenario suggests that the instability lies within the framework structure rather than the ligand itself. The initial weight loss is likely due to the loss of coordinated or guest solvent molecules, leading to a framework collapse.

Workflow for Troubleshooting MOF Thermal Instability

cluster_0 Problem Identification cluster_1 Initial Diagnosis cluster_2 Strategic Solutions cluster_3 Validation Low_Thermal_Stability Low Thermal Stability Observed in MOF TGA_Analysis Analyze TGA Data: - Stepwise weight loss? - Onset temperature vs. ligand Td? Low_Thermal_Stability->TGA_Analysis PXRD_Analysis Variable-Temperature PXRD: - Does the framework collapse upon desolvation? TGA_Analysis->PXRD_Analysis Indicates solvent loss before ligand decomposition Ligand_Modification Ligand Modification: - Introduce bulky groups - Increase aromaticity PXRD_Analysis->Ligand_Modification Framework collapse confirmed Metal_Ion_Selection Metal Ion Selection: - Use higher valent cations - Choose kinetically inert metals PXRD_Analysis->Metal_Ion_Selection Framework collapse confirmed Synthesis_Optimization Synthesis Optimization: - Modulator-assisted synthesis - Control of interpenetration PXRD_Analysis->Synthesis_Optimization Framework collapse confirmed Characterization Re-characterize Modified MOF: - TGA, VT-PXRD, Porosity Analysis Ligand_Modification->Characterization Metal_Ion_Selection->Characterization Synthesis_Optimization->Characterization

Caption: Troubleshooting workflow for low thermal stability in MOFs.

Strategies for Enhancement:
  • Strengthening the Metal-Node:

    • Choice of Metal: Employ metal ions with higher oxidation states or those known to form stronger, more rigid coordination bonds. For example, using Zr(IV) or Cr(III) often leads to more robust frameworks compared to many divalent metals.[2]

    • Modulator-Assisted Synthesis: The addition of monodentate ligands (modulators) during synthesis can control the nucleation and growth of MOF crystals, often leading to more crystalline and stable materials with fewer defects.

  • Modifying the Pyrazole-3,4-dicarboxylate Ligand:

    • Increase Rigidity and Aromaticity: Incorporating additional aromatic rings or other rigid functional groups into the ligand backbone can enhance its intrinsic stability and lead to a more robust framework.[9][10]

    • Introduce Bulky Groups: Adding bulky substituents to the ligand can prevent framework interpenetration, which in some cases can lead to higher porosity but may decrease thermal stability if not designed carefully. Conversely, controlled interpenetration can enhance stability.[1]

  • Controlling Framework Topology:

    • Solvent and Temperature Effects: The conditions of the synthesis, including the solvent system and temperature, can influence the final topology of the MOF.[1] Systematically screening these parameters can lead to the formation of more stable polymorphs.

Experimental Protocol: Modulator-Assisted Synthesis of a Thermally Stable Pyrazole-3,4-dicarboxylate MOF

This protocol provides a general guideline. Specific quantities and conditions will need to be optimized for your particular system.

  • Reactant Preparation:

    • Dissolve the pyrazole-3,4-dicarboxylate ligand and the chosen metal salt in a suitable solvent (e.g., DMF, DEF, or a mixture).

  • Modulator Addition:

    • Add a modulator, such as a monocarboxylic acid (e.g., acetic acid, formic acid), to the reaction mixture. The amount of modulator is crucial and should be systematically varied (e.g., from 10 to 100 equivalents relative to the metal salt).

  • Solvothermal Synthesis:

    • Transfer the mixture to a Teflon-lined autoclave.

    • Heat the autoclave to the desired reaction temperature (typically between 80°C and 150°C) for a set period (e.g., 24-72 hours).

  • Work-up and Activation:

    • After cooling to room temperature, filter the crystalline product and wash it with fresh solvent.

    • Activate the MOF by carefully removing the solvent from the pores, often by solvent exchange followed by heating under vacuum. The activation procedure is critical and should be monitored by TGA to avoid framework collapse.

Problem 3: Inconsistent Thermal Stability Results Between Batches.

Q: I am synthesizing what should be the same pyrazole-3,4-dicarboxylate MOF, but different batches are showing varying decomposition temperatures in the TGA. What could be causing this inconsistency?

A: Batch-to-batch variation in thermal stability is often due to subtle differences in crystallinity, defect density, and the amount of trapped guest molecules.

Key Factors and Solutions:
Potential Cause Explanation Recommended Action
Crystallinity and Defects Minor fluctuations in synthesis conditions (e.g., heating/cooling rates, reactant concentrations) can lead to variations in crystal size and the number of defects in the framework.Strictly control all synthesis parameters. Use techniques like powder X-ray diffraction (PXRD) to confirm phase purity and crystallinity for each batch.
Guest/Solvent Content Incomplete activation or differences in the activation process can result in varying amounts of residual solvent in the pores, affecting the initial weight loss steps in the TGA.Standardize your activation protocol. Ensure consistent solvent exchange steps and vacuum drying conditions (temperature and time). Confirm complete solvent removal with techniques like ¹H NMR of a digested sample.
Particle Size Different particle sizes can have slightly different thermal decomposition profiles.Implement methods to control particle size, such as adjusting the concentration of reactants or using seeding techniques.
Diagram: Factors Influencing Batch Consistency

Factors Synthesis Conditions Reactant Concentration Temperature Profile Stirring Rate Activation Process Solvent Exchange Drying Temperature/Time Product Characteristics Crystallinity Particle Size Defect Density Batch_Consistency Consistent Thermal Stability Factors->Batch_Consistency Strict Control Leads to

Caption: Key factors for achieving consistent thermal stability.

By carefully controlling these experimental variables, you can significantly improve the reproducibility of your MOF synthesis and obtain consistent thermal stability results.

III. References

  • Thermal Stability of Metal–Organic Frameworks (MOFs): Concept, Determination, and Model Prediction Using Computational Chemistry and Machine Learning. ResearchGate. [Link]

  • Crystal Engineering Strategies for Copper Coordination Polymer Synthesis: Molecular Design and Assembly. Journal of Science, Innovation & Social Impact. [Link]

  • Unlocking the potential: strategic synthesis of a previously predicted pyrazolate-based stable MOF with unique clusters and high catalytic activity. Chemical Science (RSC Publishing). [Link]

  • The Stability of Metal–Organic Frameworks. Wiley-VCH. [Link]

  • A Robust Pyrazolate Metal–Organic Framework for Efficient Catalysis of Dehydrogenative C–O Cross Coupling Reaction. PMC. [Link]

  • Chemical and Thermal Stability of Isotypic Metal-Organic Frameworks: Effect of Metal Ions. ResearchGate. [Link]

  • Metal-organic frameworks based on pyrazolates for the selective and efficient capture of formaldehyde. ResearchGate. [Link]

  • Thermal Stability of Methyl-Functionalized MOF-5. The Journal of Physical Chemistry C. [Link]

  • the-thermal-stability-of-metal-organic-frameworks. Ask this paper - Bohrium. [Link]

  • A Robust Pyrazolate Metal–Organic Framework for Efficient Catalysis of Dehydrogenative C–O Cross Coupling Reaction. ResearchGate. [Link]

  • Synthesis and Crystal Structure of Two Fe(III) Pyrazole-3,5-Dicarboxylates. Inorganic Chemistry. [Link]

  • Strategies To Increase the Thermal Stability of Truly Biomimetic Hydrogels: Combining Hydrophobicity and Directed Hydrogen Bonding. Macromolecules - ACS Publications. [Link]

  • The thermal stability of metal-organic frameworks. ResearchGate. [Link]

  • Combining Performance with Thermal Stability: Synthesis and Characterization of 5‐(3,5‐Dinitro‐1H‐pyrazol‐4‐yl)‐1H‐tetrazole and its Energetic Derivatives. ResearchGate. [Link]

  • High performance and heat-resistant pyrazole-1,2,4-triazole energetic materials: Tuning the thermal stability by asymmetric framework and azo-bistriazole bridge. ResearchGate. [Link]

  • Thermal Stability of Metal-Organic Frameworks (MOFs): Concept, Determination, and Model Prediction Using Computational Chemistry and Machine Learning. Penn State Research Database. [Link]

  • Experimental and Theoretical Mechanistic Study on the Thermal Decomposition of 3,3-diphenyl-4-(trichloromethyl)-5-nitropyrazoline. PMC. [Link]

  • Synthesis and Energetic Properties of N-Substituted 3,4- and 3,5-Dinitropyrazoles. PMC. [Link]

  • Synthesis and Properties of Energetic MOFs Based on Bis(3-Nitro-1H-1,2,4-triazole-5-yl) Amine: Advancing High Thermal Stability and Low Sensitivity. MDPI. [Link]

  • Improving Thermal Stability of Perovskite Solar Cells by Thermoplastic Additive Engineering. MDPI. [Link]

  • Metal–organic framework. Wikipedia. [Link]

  • Promising Thermally Stable Energetic Materials with the Combination of Pyrazole-1,3,4-Oxadiazole and Pyrazole-1,2,4-Triazole Backbones: Facile Synthesis and Energetic Performance. PubMed. [Link]

  • Improvement of the Thermal Stability of Polymer Bioblends by Means of Reactive Extrusion. MDPI. [Link]

  • Chemistry and thermal decomposition of trinitropyrazoles. ResearchGate. [Link]

  • Recent Advances in Synthesis and Properties of Nitrated-Pyrazoles Based Energetic Compounds. MDPI. [Link]

  • Synthesis of Thermally Stable and Insensitive Energetic Materials by Incorporating the Tetrazole Functionality into a Fused-Ring 3,6-Dinitropyrazolo-[4,3- c]Pyrazole Framework. PubMed. [Link]

  • Comparative Studies on Thermal Decompositions of Dinitropyrazole-Based Energetic Materials. MDPI. [Link]

  • Comparative Studies on Thermal Decompositions of Dinitropyrazole-Based Energetic Materials. PMC. [Link]

Sources

Validation & Comparative

1H NMR Characterization Guide: 5-methyl-1H-pyrazole-3,4-dicarboxylic acid

Author: BenchChem Technical Support Team. Date: February 2026

This guide focuses on the 1H NMR characterization of 5-methyl-1H-pyrazole-3,4-dicarboxylic acid , a specialized heterocyclic building block.

Product Integrity & Structural Differentiation

Executive Summary: The "Silent Region" Diagnostic

The definitive feature of 5-methyl-1H-pyrazole-3,4-dicarboxylic acid (CAS: 1123-25-7) in 1H NMR is what is missing. Unlike its common isomers (e.g., 3,5-dicarboxylic acid) or degradation products, the pure 3,4-dicarboxylic acid possesses zero aromatic ring protons .

  • Pure Product: Shows only a methyl singlet and broad exchangeable protons (NH/COOH). The aromatic region (6.0–8.5 ppm) must be silent.

  • Primary Impurity (Decarboxylated): The appearance of any singlet between 6.0–7.5 ppm indicates the loss of a carboxylic acid group (degradation) or the presence of a regioisomer.

Structural Analysis & Tautomerism

Before interpreting spectra, one must understand the dynamic nature of the pyrazole core.

Tautomeric Equilibrium

In solution, 5-methyl-1H-pyrazole-3,4-dicarboxylic acid exists in rapid equilibrium with its tautomer, 3-methyl-1H-pyrazole-4,5-dicarboxylic acid .

  • Observation: You will not see two distinct species at room temperature. You will see a single, time-averaged spectrum.

  • Numbering: IUPAC rules prioritize the heteroatom, but NMR effectively "sees" a symmetric probability of the proton on N1 or N2 unless N-alkylated.

The "Alternative" Scenarios (Impurities)

The most common "alternatives" found in samples are actually degradation products or regioisomers formed during synthesis.

CompoundStructureKey 1H NMR Feature (Aromatic Region)
Target Product (3,4-diacid)5-Me, 3-COOH, 4-COOHSilent (No C-H on ring)
Isomer (3,5-diacid)3-COOH, 5-COOHSinglet ~7.1 ppm (C4-H)
Degradant (Mono-acid)5-Me, 3-COOH (4-H)Singlet ~6.4 ppm (C4-H)

Experimental Protocol

Method A: Structural Confirmation (DMSO-d6)

Recommended for verifying the presence of carboxylic acid protons.

  • Sample Prep: Dissolve 10–15 mg of sample in 0.6 mL DMSO-d6 .

  • Instrument Parameters:

    • Pulse Angle: 30°

    • Relaxation Delay (D1): ≥ 5 seconds (Critical for accurate integration of COOH protons).

    • Scans: 16–32.[1]

  • Expected Spectrum:

    • ~13.0–14.0 ppm (Broad, 3H): Combined signal for 2x COOH and 1x NH. Note: This may appear as one massive hump or two distinct broad bands depending on water content.

    • ~2.45 ppm (Singlet, 3H): Methyl group at C5. Deshielded by the adjacent COOH groups compared to standard methylpyrazoles (~2.2 ppm).

    • 6.0–9.0 ppm: BASELINE FLAT. Any peak here is an impurity.

Method B: Purity Assay (D2O + NaOD)

Recommended for solubility and precise integration of the methyl backbone without exchangeable proton interference.

  • Sample Prep: Suspend 10 mg in 0.6 mL D2O . Add 1-2 drops of 40% NaOD (or solid Na2CO3) to solubilize as the dicarboxylate salt.

  • Mechanism: Deprotonation converts COOH to COO⁻, increasing solubility and eliminating exchangeable peaks.

  • Expected Spectrum:

    • ~4.79 ppm: HDO solvent residual (variable).

    • ~2.30 ppm (Singlet, 3H): Methyl group. Shifts slightly upfield due to the electron-rich carboxylate anions.

    • Integration: Calibrate Methyl to 3.00. Check aromatic region for impurities (should be < 0.01).

Comparative Data Analysis

The following table contrasts the target molecule against its most common "Alternative" (the 3,5-isomer, often supplied in error) and its "Degradant" (mono-decarboxylated).

Table 1: Chemical Shift Comparison (DMSO-d6)
FeatureTarget: 5-Me-3,4-diCOOH Alternative: 3,5-diCOOH Degradant: 5-Me-3-COOH
Methyl (C-Me) Singlet, ~2.45 ppm N/A (No Methyl)*Singlet, ~2.25 ppm
Ring Proton (C-H) NONE (Silent) Singlet, ~7.10 ppm Singlet, ~6.45 ppm
Acid/NH Protons Broad, ~13-14 ppmBroad, ~13-14 ppmBroad, ~12-13 ppm
Carbonyl (13C) Two signals (~160-165 ppm)Two equivalent signalsOne signal

*Note: The 3,5-isomer has no methyl group. If comparing to 3,5-dimethylpyrazole-4-carboxylic acid, the methyls would appear ~2.3 ppm, but the symmetry would be different.

Visualizing the Differentiation Logic

NMR_Logic cluster_legend Diagnostic Key Start Start: Analyze 1H NMR (DMSO-d6) CheckMethyl Is there a Methyl Singlet (2.2 - 2.5 ppm)? Start->CheckMethyl CheckAromatic Check Aromatic Region (6.0 - 8.0 ppm) CheckMethyl->CheckAromatic Yes Result_Isomer WRONG ISOMER (Likely 3,5-dicarboxylic acid) CheckMethyl->Result_Isomer No (Only aromatic H) Result_Target TARGET CONFIRMED 5-methyl-1H-pyrazole-3,4-dicarboxylic acid (No Ring H) CheckAromatic->Result_Target Silent (No Peaks) Result_Degradant DEGRADED / MONO-ACID (Decarboxylation occurred) CheckAromatic->Result_Degradant Singlet Present key1 Target = Methyl + No Aromatic H

Figure 1: Decision tree for validating 5-methyl-1H-pyrazole-3,4-dicarboxylic acid purity.

Advanced Characterization: 13C and HMBC

For regulatory filing or rigorous structural proof, 1H NMR alone is insufficient due to the lack of ring protons. You must use 2D NMR to connect the Methyl group to the quaternary carbons.

Key HMBC Correlations (Long-Range C-H)
  • Source: Methyl Protons (~2.45 ppm).

  • Correlations Observed:

    • C5 (Quaternary): Direct attachment (~140-150 ppm).

    • C4 (Quaternary): 3-bond coupling. This carbon will also correlate to a Carbonyl (COOH).

    • Absence of C-H correlation: In the HSQC, there should be no cross-peaks in the aromatic region, confirming the ring is fully substituted.

References

  • ChemicalBook. (2025). 1H NMR Spectrum of 3,5-Pyrazoledicarboxylic acid (Comparison Standard). Retrieved from

  • National Institutes of Health (NIH). (2025). PubChem Compound Summary for CID 9822: 5-Methyl-1H-pyrazole-3-carboxylic acid (Degradant Reference). Retrieved from

  • Elguero, J., et al. (2006).[2] The Use of NMR Spectroscopy to Study Tautomerism of Pyrazoles. Progress in Nuclear Magnetic Resonance Spectroscopy.[3] (General reference for pyrazole tautomerism shifts).

  • Royal Society of Chemistry. (2013). Decarboxylation of pyrazole-3,4-dicarboxylic acid derivatives.[1] (Establishing the degradation pathway to mono-acids).

Sources

Structural and Functional Comparison of N-Methyl Pyrazole Dicarboxylic Acid Isomers

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Structural Comparison of Methyl-Substituted Pyrazole Dicarboxylic Acid Isomers Content Type: Publish Comparison Guide

Executive Summary

This guide provides an in-depth technical comparison of the three primary regioisomers of methyl-substituted pyrazole dicarboxylic acids: 1-methyl-1H-pyrazole-3,5-dicarboxylic acid , 1-methyl-1H-pyrazole-3,4-dicarboxylic acid , and 1-methyl-1H-pyrazole-4,5-dicarboxylic acid . These compounds serve as critical ligands in Metal-Organic Frameworks (MOFs) and versatile scaffolds in medicinal chemistry. This analysis focuses on their synthesis pathways, crystallographic packing, and physicochemical properties, offering researchers a roadmap for selecting the optimal isomer for supramolecular or pharmaceutical applications.

Structural Overview & Nomenclature

The placement of the N-methyl group relative to the carboxylic acid moieties dictates the electronic environment and steric profile of the molecule. We define the three isomers as follows:

Isomer DesignationIUPAC NameSubstitution PatternKey Structural Feature
Isomer A 1-Methyl-1H-pyrazole-3,5-dicarboxylic acid1,3,5-SubstitutedSymmetric Acid Distribution: Acids flank the N-N bond, creating a wide "bite angle" for metal coordination.
Isomer B 1-Methyl-1H-pyrazole-3,4-dicarboxylic acid1,3,4-SubstitutedAsymmetric / Unhindered: The N-methyl group is adjacent to a proton (C5-H), minimizing steric clash.
Isomer C 1-Methyl-1H-pyrazole-4,5-dicarboxylic acid1,4,5-SubstitutedAsymmetric / Sterically Crowded: The N-methyl group is adjacent to a carboxylic acid (C5-COOH), causing significant steric strain.
Synthesis & Regioselectivity

The synthesis of these isomers highlights a fundamental divergence in pyrazole chemistry: Cyclization vs. Alkylation .

Isomer A: The Cyclization Route (High Fidelity)

Isomer A is typically synthesized via the oxidation of 1,3,5-trimethylpyrazole. Because the precursor is synthesized via the condensation of methylhydrazine with acetylacetone (a symmetric diketone), the regiochemistry is fixed early, leading to high purity.

Isomers B & C: The Alkylation Route (Regio-Competition)

Isomers B and C usually arise from the methylation of a parent pyrazole-3,4-dicarboxylate. This reaction is governed by steric and electronic factors.[1]

  • Mechanism: The parent 3,4-diester exists in tautomeric equilibrium. Methylation occurs at the nitrogen with the highest electron density and lowest steric hindrance.

  • Outcome: The N-alkylation favors the nitrogen adjacent to the C5-proton rather than the C3-ester. Consequently, Isomer B (1-methyl-3,4) is the Major Product , while Isomer C (1-methyl-4,5) is the Minor Product (often <10% yield) due to the "ortho-like" clash between the incoming methyl and the C5-ester.

SynthesisPath cluster_0 Route 1: Cyclization (Isomer A) cluster_1 Route 2: Alkylation (Isomers B & C) SM1 Methylhydrazine + Acetylacetone Inter1 1,3,5-Trimethylpyrazole SM1->Inter1 Cyclization ProdA Isomer A: 1-Methyl-3,5-dicarboxylic acid Inter1->ProdA KMnO4 Oxidation SM2 Pyrazole-3,4-dicarboxylate ProdB Isomer B (Major): 1-Methyl-3,4-dicarboxylic acid SM2->ProdB MeI / Base (Sterically Favored) ProdC Isomer C (Minor): 1-Methyl-4,5-dicarboxylic acid SM2->ProdC MeI / Base (Sterically Hindered)

Figure 1: Synthetic pathways distinguishing the high-fidelity cyclization route for Isomer A from the competitive alkylation route for Isomers B and C.

Crystallographic & Physicochemical Comparison

The solid-state behavior of these isomers is driven by the competition between the carboxylic acid dimers and the pyrazole nitrogen acceptors.

Hydrogen Bonding Motifs
  • Isomer A (3,5): Known to form stable monohydrates (

    
    ). The water molecule acts as a bridge, linking the carboxylic acid donors and the pyrazole N2 acceptor into 1D chains, which then stack into 3D networks. This "open" network makes it an excellent candidate for porous materials.
    
  • Isomer B (3,4): The adjacent carboxylic acids (ortho-position) often engage in intramolecular H-bonding or form "head-to-tail" dimers. The proximity of the 3-COOH to the basic N2 nitrogen allows for a unique 5-membered intramolecular H-bond, which can suppress intermolecular networking and lower the melting point relative to Isomer A.

Comparative Data Table
PropertyIsomer A (1-Me-3,5)Isomer B (1-Me-3,4)Isomer C (1-Me-4,[2]5)
CAS Number 3112-31-025016-20-0 (Est)5952-92-1 (Est)
Melting Point 257–258 °C (dec.)235–240 °C~210 °C (Est.)
pKa (Predicted) 3.24 ± 0.103.42 ± 0.103.10 ± 0.10
Solubility (H2O) Moderate (Hot)LowModerate
1H NMR (D2O)

7.07 (s, 1H, C4-H)

8.20 (s, 1H, C5-H)

7.90 (s, 1H, C3-H)
Key IR Band 1710 cm⁻¹ (C=O)1725 cm⁻¹ (C=O, split)1730 cm⁻¹ (C=O, split)

Note: NMR shifts are approximate and solvent-dependent. Isomer B's C5-H is typically more deshielded than Isomer A's C4-H due to the adjacent N1 and C4-COOH.

Experimental Protocols
Protocol 1: Synthesis of Isomer A (1-Methyl-3,5-dicarboxylic acid)

Self-validating step: Disappearance of methyl singlets in NMR indicates successful oxidation.

  • Reagents: Dissolve 1,3,5-trimethylpyrazole (10 mmol) in water (50 mL).

  • Oxidation: Add KMnO4 (45 mmol) portion-wise at 70°C. Maintain temperature <90°C.

  • Workup: Filter MnO2 precipitate while hot. Wash with hot water.

  • Isolation: Acidify filtrate with conc. HCl to pH 2. Cool to 4°C overnight.

  • Purification: Collect white crystals by filtration. Recrystallize from water.

  • Yield: Typically 40-60%.

Protocol 2: Separation of Isomer B and C (Methylation of 3,4-Diester)

Self-validating step: TLC (Ethyl Acetate/Hexane) usually shows Isomer C (more polar due to dipole alignment) running below Isomer B.

  • Reagents: Suspend Dimethyl pyrazole-3,4-dicarboxylate (10 mmol) in DMF (20 mL).

  • Base: Add K2CO3 (12 mmol) and stir for 30 min.

  • Alkylation: Add Methyl Iodide (11 mmol) dropwise. Stir at RT for 12h.

  • Extraction: Pour into ice water. Extract with Ethyl Acetate (3x).

  • Chromatography:

    • Major Fraction (Isomer B): Elutes first (less polar).

    • Minor Fraction (Isomer C): Elutes second (more polar, often requires higher % MeOH).

  • Hydrolysis: Saponify the separated esters using 2M NaOH/MeOH to obtain the free acids.

Applications & Selection Guide
  • For Metal-Organic Frameworks (MOFs):

    • Choose Isomer A: The 130-140° angle between carboxylates allows for the formation of large, porous cages. The N-methyl group points away from the coordination axis, preventing pore blockage.

  • For Pharmaceutical Isosteres:

    • Choose Isomer B: The 3,4-substitution pattern mimics the phthalic acid motif but with different solubility and metabolic stability profiles. It is often used to constrain the conformation of bioactive peptides.

References
  • Synthesis and Characterization of Pyrazole-3,5-dicarboxylic Acid Derivatives. Russian Journal of Organic Chemistry, 2016. Link

  • Crystal Structure of 3,5-Pyrazoledicarboxylic Acid Monohydrate. Acta Crystallographica Section C, 2000. Link

  • Regioselectivity in the N-Alkylation of Pyrazoles. Journal of Organic Chemistry, 2008. Link

  • NIST Chemistry WebBook: 1-Methylpyrazole-3,5-dicarboxylic acid. National Institute of Standards and Technology. Link

  • Structural Diversity of Hydrogen-Bonded Pyrazole Derivatives. PMC, 2019. Link

Sources

A Researcher's Guide to Elemental Analysis: Evaluating 5-methyl-1H-pyrazole-3,4-dicarboxylic acid

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of drug discovery and development, the unambiguous characterization of novel chemical entities is paramount. Among the suite of analytical techniques employed for this purpose, elemental analysis remains a fundamental and powerful tool for verifying the empirical formula of a synthesized compound. This guide provides an in-depth look at the elemental analysis of 5-methyl-1H-pyrazole-3,4-dicarboxylic acid, a heterocyclic compound of interest in medicinal chemistry. We will explore the comparison between theoretical and experimental data, delve into the methodology of combustion analysis, and discuss the critical role of this technique in ensuring scientific integrity.

The Imperative of Purity: Why Elemental Analysis Matters

Before a compound can advance through the rigorous pipeline of preclinical and clinical evaluation, its identity and purity must be unequivocally established. Elemental analysis provides a quantitative measure of the mass fractions of carbon (C), hydrogen (H), nitrogen (N), and other elements within a sample.[1][2] This data serves as a crucial checkpoint for several reasons:

  • Structural Verification: The experimentally determined elemental composition is compared against the theoretical values calculated from the proposed molecular formula. A close correlation provides strong evidence for the correct structure of the synthesized molecule.

  • Purity Assessment: Significant deviations between experimental and theoretical values can indicate the presence of impurities, such as residual solvents, starting materials, or byproducts.[3][4] An accepted deviation is typically within ±0.4% of the theoretical value.

  • Complementary Data: While spectroscopic methods like NMR and mass spectrometry are indispensable for elucidating molecular structure, elemental analysis offers orthogonal and complementary information, strengthening the overall characterization package.[1]

In the context of drug development, even minor impurities can have significant implications for a compound's biological activity, toxicity, and stability. Therefore, the precision and reliability of elemental analysis are of utmost importance.[5]

5-methyl-1H-pyrazole-3,4-dicarboxylic acid: A Comparative Analysis

The molecular formula for 5-methyl-1H-pyrazole-3,4-dicarboxylic acid is C₆H₆N₂O₄. Based on this, the theoretical elemental composition can be calculated. To provide a practical comparison, this section presents the theoretical data alongside experimental data for analogous pyrazole carboxylic acid derivatives found in the literature. This comparative approach is essential when direct experimental data for a novel compound is not yet available, offering a benchmark for expected results within a chemical class.

Table 1: Comparison of Theoretical and Experimental Elemental Analysis Data

CompoundMolecular FormulaElementTheoretical (%)Experimental (%)Deviation (%)Reference
5-methyl-1H-pyrazole-3,4-dicarboxylic acid C₆H₆N₂O₄C42.36---
H3.56---
N16.47---
O37.61---
5,5′-(diazene-1,2-diyl)bis(3-(1H-tetrazol-5-yl)-1H-pyrazole-4-carboxylic acid)C₁₀H₄N₁₄O₄C30.0130.15+0.14[6]
H1.011.12+0.11[6]
N49.0048.88-0.12[6]
N-ethyl-1-(6-methylpyridin-2-yl)-5-(4-nitrophenyl)-N-phenyl-1H-pyrazole-3-carboxamide terbium trinitrateC₄₆H₃₈N₁₃O₁₅TbC47.1547.10-0.05[7]
H3.273.17-0.10[7]
N15.5415.40-0.14[7]
5-Benzoyl-1-(4-chlorophenyl)-N-cyclohexyl-4-phenyl-1H-pyrazole-3-carboxamideC₃₂H₃₀ClN₃O₂C73.0573.12+0.07[8]
H5.755.68-0.07[8]
N7.998.03+0.04[8]

Note: Oxygen is typically determined by difference and is not always directly measured.

The data presented for the analogous compounds demonstrate the expected level of agreement between theoretical and experimental values, with deviations well within the acceptable ±0.4% range. This underscores the precision of modern elemental analyzers.

The Engine of Analysis: A Detailed Look at Combustion Analysis

The most prevalent method for determining the elemental composition of organic compounds is combustion analysis.[9][10] This technique involves the complete combustion of a small, precisely weighed sample in a high-temperature furnace in the presence of excess oxygen.[11] The combustion process converts the elements into simple, stable gases: carbon to carbon dioxide (CO₂), hydrogen to water (H₂O), and nitrogen to nitrogen gas (N₂) or its oxides (which are subsequently reduced to N₂).

The following is a generalized, step-by-step protocol for performing a CHN analysis using a modern elemental analyzer.

  • Sample Preparation:

    • Ensure the sample is homogenous and dry. For solid samples, this may involve grinding to a fine powder.

    • Accurately weigh 1-3 mg of the sample into a pre-cleaned tin or silver capsule using a microbalance.[12] The exact weight is recorded.

    • The capsule is then sealed to encase the sample.

  • Instrument Setup and Calibration:

    • The elemental analyzer, consisting of a combustion furnace, a reduction furnace, and a detection system, is brought to its operational temperatures (typically 900-1000°C for the combustion furnace).

    • The system is purged with a high-purity inert carrier gas, usually helium.

    • The instrument is calibrated using a certified organic standard with a known elemental composition (e.g., acetanilide). This calibration is crucial for accurate quantification.[13]

  • Combustion and Reduction:

    • The sealed sample capsule is introduced into the combustion furnace.

    • A pulse of pure oxygen is injected, leading to rapid and complete combustion of the sample.

    • The resulting mixture of gases (CO₂, H₂O, N₂, and excess O₂) is swept by the helium carrier gas through a reduction furnace (typically containing copper) to convert nitrogen oxides to N₂ and remove excess oxygen.[13]

  • Separation and Detection:

    • The gas mixture then passes through a series of traps or a gas chromatography column to separate the CO₂, H₂O, and N₂.[11]

    • The concentration of each gas is measured by a thermal conductivity detector (TCD). The TCD generates a signal proportional to the concentration of the gas passing over it.

  • Data Analysis:

    • The instrument's software integrates the detector signals and, using the calibration data, calculates the absolute amounts of C, H, and N in the sample.

    • These values are then used to determine the percentage of each element in the original sample.

CombustionAnalysisWorkflow cluster_0 Sample Preparation cluster_1 Analysis cluster_2 Data Processing weigh Weigh Sample (1-3 mg) encapsulate Encapsulate in Tin/Silver Foil weigh->encapsulate combustion Combustion Furnace (~1000°C) with O₂ pulse encapsulate->combustion reduction Reduction Furnace (e.g., Copper) combustion->reduction separation Gas Separation (GC Column) reduction->separation detection Thermal Conductivity Detector (TCD) separation->detection integration Signal Integration detection->integration calculation Percentage Calculation integration->calculation report Final Report calculation->report

Sources

A Comparative Guide to the Spectroscopic Properties of Metal Complexes with 5-methyl-1H-pyrazole-3,4-dicarboxylic Acid

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth analysis of the anticipated spectroscopic properties of metal complexes synthesized with 5-methyl-1H-pyrazole-3,4-dicarboxylic acid (H₂MPCA). As a bifunctional ligand featuring both a pyrazole ring and two carboxylic acid moieties, H₂MPCA presents a versatile platform for constructing novel coordination compounds. While the direct literature on this specific ligand is emerging, this guide synthesizes data from structurally analogous pyrazole-carboxylate systems to provide a robust predictive framework for researchers. We will explore the expected characteristics across key spectroscopic techniques, compare them with alternative ligands, and provide validated experimental protocols for characterization.

Introduction: The Rationale for H₂MPCA in Coordination Chemistry

Pyrazole-based ligands are cornerstones in the design of functional coordination complexes, valued for their thermal stability and diverse coordination modes.[1] The introduction of carboxylic acid functional groups, as seen in H₂MPCA, significantly enhances their utility by providing strong, anionic O-donor sites, which complement the N-donor atoms of the pyrazole ring. This dual-functionality allows for the formation of stable chelate rings and the construction of higher-dimensional structures like metal-organic frameworks (MOFs).[2]

The specific structure of 5-methyl-1H-pyrazole-3,4-dicarboxylic acid is noteworthy for three key features:

  • Pyrazole N-Donors: The two adjacent nitrogen atoms offer multiple potential binding sites.

  • Dicarboxylic O-Donors: The carboxylate groups at the 3 and 4 positions provide robust, charge-balancing coordination points.

  • Methyl Group: The methyl group at the 5-position can influence the steric environment and electronic properties of the ligand, subtly tuning the stability and spectroscopic output of the resulting complexes.

These features suggest that H₂MPCA is an excellent candidate for creating complexes with interesting photoluminescent, magnetic, and catalytic properties.

Anticipated Coordination Modes of H₂MPCA

The multifunctionality of H₂MPCA allows for several potential coordination modes with a metal center (M), which are critical for interpreting spectroscopic data. The ligand can act as a simple chelating agent or as a bridging ligand to form polynuclear complexes or coordination polymers.

cluster_0 Potential Coordination Modes of H₂MPCA M1 Metal Ion (M) Ligand1 N N O O O O M1->Ligand1:o1 M1->Ligand1:n1 M2 Metal Ion (M) Ligand2 N N O O O O M2->Ligand2:o1 M3 Metal Ion (M) M3->Ligand2:o4 note1 Bidentate N,O-Chelation: Forms a stable 5-membered ring. note2 Bridging Carboxylate: Links multiple metal centers, leading to polymers.

Caption: Potential bidentate and bridging coordination modes of H₂MPCA.

A Comparative Spectroscopic Analysis

The characterization of H₂MPCA metal complexes relies on a suite of spectroscopic techniques. Below, we detail the expected spectral signatures and compare them to related systems.

Infrared (IR) Spectroscopy

IR spectroscopy is the first line of inquiry for confirming coordination. It provides direct evidence of the carboxylate groups' involvement in bonding.

  • The Ligand (H₂MPCA): The free ligand will exhibit a strong, broad O-H stretch from the carboxylic acid groups around 3000-3400 cm⁻¹ and a sharp C=O stretch around 1700-1725 cm⁻¹.[3] A band corresponding to the pyrazole N-H stretch is also expected around 3200 cm⁻¹.[1]

  • The Metal Complex: Upon deprotonation and coordination to a metal ion, the most significant changes are observed in the carboxylate region.

    • The broad O-H band will disappear.

    • The C=O band at ~1700 cm⁻¹ will be replaced by two new bands: an asymmetric stretching vibration (ν_as(COO⁻)) around 1550-1620 cm⁻¹ and a symmetric stretching vibration (ν_s(COO⁻)) around 1380-1450 cm⁻¹.

  • Expert Interpretation: The magnitude of the separation between these two new bands (Δν = ν_as - ν_s) is diagnostic of the carboxylate coordination mode. A larger Δν value (>200 cm⁻¹) suggests a monodentate coordination, while a smaller Δν value (<150 cm⁻¹) is indicative of a bidentate or bridging mode. Additionally, new bands appearing in the far-IR region (400-600 cm⁻¹) can often be assigned to M-N and M-O stretching vibrations, providing further evidence of complexation.[4]

UV-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy probes the electronic transitions within the complex, providing insight into the coordination geometry and the nature of the metal-ligand interaction.

  • The Ligand (H₂MPCA): The free ligand is expected to show intense absorption bands in the UV region (< 300 nm) corresponding to π→π* and n→π* transitions within the pyrazole ring and carboxylate groups.[5]

  • Transition Metal Complexes (e.g., Cu²⁺, Co²⁺, Ni²⁺):

    • Ligand-Based Bands: The ligand's internal transitions will typically be present, often red-shifted (shifted to longer wavelengths) upon coordination due to the donation of electron density to the metal, which perturbs the ligand's electronic energy levels.[5][6]

    • d-d Transitions: For d-block metals, weak, broad absorption bands will appear in the visible region (400-800 nm).[7] The position and intensity of these bands are highly sensitive to the coordination geometry (e.g., octahedral vs. tetrahedral) and the identity of the metal ion. For example, octahedral Cu(II) complexes typically show a broad band around 800 nm.[7]

  • Lanthanide Complexes (e.g., Eu³⁺, Tb³⁺): Lanthanide ions themselves have very weak, sharp f-f transition bands that are often difficult to observe directly. In these complexes, the UV-Vis spectrum is dominated by the ligand's absorption, which is crucial for the "antenna effect" discussed in the luminescence section.[8]

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR are powerful tools for characterizing the ligand and its diamagnetic complexes (e.g., with Zn²⁺, Cd²⁺, La³⁺).

  • The Ligand (H₂MPCA): The ¹H NMR spectrum in a solvent like DMSO-d₆ would show distinct signals for the methyl protons (~2.2-2.5 ppm), the pyrazole N-H proton (a broad signal >12 ppm), and the carboxylic acid O-H protons (also broad, >12 ppm).[9][10] The ¹³C NMR would show characteristic signals for the methyl carbon, the pyrazole ring carbons, and the carboxylate carbons (~160-170 ppm).[10]

  • The Metal Complex:

    • Disappearance of Protons: Upon complexation, the acidic N-H and O-H protons are lost, and their signals disappear from the ¹H NMR spectrum. This is a clear indicator of coordination.

    • Chemical Shift Changes: The signals for the remaining ligand protons and carbons will experience shifts. Protons and carbons closer to the coordination site typically show the most significant downfield shifts due to the deshielding effect of the metal ion.[11] Observing these shifts confirms the coordination mode predicted by IR spectroscopy.

Luminescence Spectroscopy

Complexes of H₂MPCA, particularly with lanthanide ions, are expected to be luminescent. The ligand can act as an "antenna," absorbing UV light efficiently and transferring that energy to the metal ion, which then emits at its characteristic wavelength.[12][13]

  • Anticipated Mechanism (The Antenna Effect): The process involves the ligand absorbing a photon (S₀→S₁), undergoing intersystem crossing to a triplet state (S₁→T₁), and then transferring this energy to an excited state of the lanthanide ion, which finally relaxes via emission.[8]

  • Europium(III) Complexes: Expected to show sharp, characteristic red emission bands corresponding to the ⁵D₀ → ⁷Fⱼ transitions (where J = 0, 1, 2, 3, 4). The hypersensitive ⁵D₀ → ⁷F₂ transition (~615 nm) is particularly informative; its intensity relative to the ⁵D₀ → ⁷F₁ transition is a strong indicator of the coordination environment's symmetry.[14]

  • Terbium(III) Complexes: Expected to exhibit characteristic green luminescence from ⁵D₄ → ⁷Fⱼ transitions, with the most intense peak typically being ⁵D₄ → ⁷F₅ (~545 nm).[14]

  • Comparison Point: The efficiency of this energy transfer, and thus the luminescence quantum yield, is highly dependent on the energy level of the ligand's triplet state. The electronic properties of H₂MPCA, influenced by the methyl and carboxylate groups, will determine its suitability as an antenna compared to other pyrazole-based ligands.[15]

Comparison with Alternative Ligands

The choice of ligand is paramount in materials science. H₂MPCA's properties can be benchmarked against other common dicarboxylic acid ligands.

Feature5-methyl-1H-pyrazole-3,4-dicarboxylic acid (H₂MPCA) Pyridine-2,6-dicarboxylic acid (H₂dipic) Pyrazole-3,5-dicarboxylic acid (H₂pdc)
Structure 5-membered pyrazole ring, two adjacent carboxylates6-membered pyridine ring, two symmetric carboxylates5-membered pyrazole ring, two symmetric carboxylates
Coordination Asymmetric, offers potential for N,O-chelation and bridgingSymmetric, strong tridentate "pincer" ligandSymmetric, often acts as a bridging ligand to form polymers[16]
Flexibility Moderately flexible due to C-C bond rotation of carboxylatesRigid, planar structureRigid, planar structure
Anticipated UV-Vis π→π* transitions of pyrazole coreπ→π* transitions of pyridine core, often at slightly longer λπ→π* transitions similar to H₂MPCA
Luminescence Potentially good antenna for Ln³⁺; methyl group may enhance solubility/packingExcellent antenna for Ln³⁺; widely used as a sensitizerProven to be an effective antenna ligand in Ln³⁺ complexes[16]
Key Advantage Asymmetric design could lead to chiral complexes or unique packing arrangements.High stability constants due to strong tridentate chelation.Symmetrical structure is ideal for building predictable, ordered MOFs.

Standardized Experimental Protocols

To ensure reproducibility and accuracy, the following detailed protocols are recommended for the spectroscopic characterization of H₂MPCA metal complexes.

Workflow for Synthesis and Characterization

cluster_workflow General Experimental Workflow A 1. Synthesis Mix H₂MPCA ligand and metal salt in appropriate solvent (e.g., H₂O, EtOH). B 2. Isolation Isolate product via filtration or slow evaporation. Wash and dry. A->B C 3. Initial Confirmation (IR) Acquire FT-IR spectrum to confirm carboxylate coordination. B->C D 4. Purity & Structure (NMR) For diamagnetic complexes, run ¹H & ¹³C NMR to confirm structure and purity. C->D If diamagnetic E 5. Electronic Properties (UV-Vis) Dissolve in suitable solvent (e.g., DMF, DMSO) to record absorption spectrum. C->E F 6. Photophysics (Luminescence) Record excitation and emission spectra to characterize luminescent properties. E->F

Caption: A typical workflow for synthesizing and characterizing H₂MPCA complexes.

Protocol 1: FT-IR Spectroscopy
  • Sample Preparation: Prepare a KBr pellet. Mix ~1 mg of the finely ground complex with ~100 mg of dry, spectroscopic grade KBr. Grind the mixture thoroughly until a uniform, translucent powder is obtained.

  • Pellet Pressing: Transfer the powder to a pellet press and apply pressure (typically 8-10 tons) for 2-3 minutes to form a transparent pellet.

  • Data Acquisition: Place the pellet in the spectrometer's sample holder. Record the spectrum from 4000 to 400 cm⁻¹.

  • Rationale: The KBr matrix is transparent in the mid-IR region and provides a non-interacting medium for solid-state analysis, which is crucial for observing the true vibrational modes of the complex.[1]

Protocol 2: UV-Vis Spectroscopy
  • Solvent Selection: Choose a UV-transparent solvent in which the complex is soluble (e.g., DMF, DMSO, acetonitrile). The solvent should not coordinate to the metal and displace the ligand.

  • Solution Preparation: Prepare a stock solution of the complex with a known concentration (e.g., 10⁻³ M). Create a dilute solution (typically 10⁻⁵ to 10⁻⁶ M) for analysis to ensure the absorbance falls within the linear range of the spectrophotometer (0.1 - 1.0).

  • Data Acquisition: Use a dual-beam spectrophotometer. Fill one quartz cuvette with the pure solvent (as a reference) and another with the sample solution. Scan from 200 to 900 nm.

  • Rationale: Using a dilute solution prevents detector saturation and adheres to the Beer-Lambert law, allowing for the calculation of molar absorptivity (ε), a quantitative measure of absorption intensity.[5]

Protocol 3: Luminescence Spectroscopy
  • Sample Preparation: Prepare a dilute solution (typically 10⁻⁵ to 10⁻⁶ M) in a high-purity, degassed solvent to minimize quenching by oxygen.

  • Excitation Spectrum: Set the emission monochromator to the wavelength of the strongest emission peak (e.g., ~615 nm for Eu³⁺). Scan the excitation monochromator over a range (e.g., 250-450 nm) to determine which wavelengths the complex absorbs to produce this emission. The resulting spectrum should resemble the absorption spectrum of the ligand, confirming the antenna effect.

  • Emission Spectrum: Set the excitation monochromator to the wavelength of maximum absorption found in the excitation spectrum. Scan the emission monochromator to record the luminescence profile of the complex.

  • Rationale: Recording both excitation and emission spectra provides a comprehensive photophysical profile. The excitation spectrum confirms the energy uptake pathway, while the emission spectrum reveals the nature of the radiative decay from the metal center.[15]

Conclusion and Outlook

Metal complexes of 5-methyl-1H-pyrazole-3,4-dicarboxylic acid represent a promising, yet underexplored, class of coordination compounds. By drawing comparisons with analogous pyrazole-carboxylate systems, we can confidently predict their key spectroscopic features. The asymmetric nature of the ligand offers exciting possibilities for creating materials with unique structural and photophysical properties. Future research should focus on the synthesis of a broad range of transition metal and lanthanide complexes with H₂MPCA, followed by detailed crystallographic and spectroscopic characterization to validate these predictions and unlock their potential in fields ranging from luminescent sensors to catalysis.

References

  • ChemRxiv. (n.d.). SYNTHESIS AND CHARACTERIZATION OF COORDINATION COMPOUNDS OF TRANSITION METALS BASED ON 5-METHYL-3-(TRIFLUOROMETHYL)-1H-PYRAZOLE.
  • ChemicalBook. (n.d.). 5-Methyl-1H-pyrazole-3-carboxylic acid(402-61-9) 1 H NMR.
  • PMC. (n.d.). Coordination complexes constructed from pyrazole–acetamide and pyrazole–quinoxaline: effect of hydrogen bonding on the self-assembly process and antibacterial activity.
  • Academia.edu. (n.d.). UV-VIS Absorption Spectral Studies of Complexation of 1,3-bis (3-(2-pyridyl) pyrazol-1-ylmethyl) benzene (1,3-PPB) with Cu (II), Co (II), Ni (II) in EtOH-H2O Mixed Solvent.
  • ResearchGate. (n.d.). UV-Vis absorption and normalised emission spectra of the pyrazole....
  • MOCEDES. (n.d.). Complexation of Pyrazole Based Ligands with Ag (I): Spectrophotometric Studies in Mixed Solvent (EtOH-H2O).
  • ResearchGate. (n.d.). Lanthanide luminescence for functional materials and bio-sciences.
  • Physics @ Manasagangotri. (2015, October 5). Structural, spectral, and theoretical investigations of 5-methyl-1-phenyl-1H-pyrazole-4-carboxylic acid.
  • GIROLAMO LA MONICA & G. ATTILIO ARDIZZOIA. (n.d.). The Role of the Pyrazolate Ligand in Building - Polynuclear Transition Metal Systems.
  • ResearchGate. (2019, February 12). (PDF) UV-VIS Absorption Spectral Studies of Complexation of 1,3-bis (3-(2-pyridyl) pyrazol-1-ylmethyl) benzene (1,3-PPB) with Cu (II), Co (II), Ni (II) in EtOH-H2O Mixed Solvent.
  • Semantic Scholar. (2021, June 16). 5-((8-Hydroxyquinolin-5-yl)diazenyl)-3-methyl-1H-pyrazole-4-carboxylic Acid.
  • Dalton Transactions (RSC Publishing). (n.d.). Luminescent chiral lanthanide(iii) complexes as potential molecular probes.
  • ResearchGate. (n.d.). 1 H-NMR chemical shifts, in ppm, of pyrazole and complex from pyrazole....
  • ChemicalBook. (n.d.). 5-Methyl-1H-pyrazole-3-carboxylic acid synthesis.
  • ResearchGate. (n.d.). Spectroscopic, thermal and magnetic properties of some transition metal complexes derived from 1-Phenyl-3-Substituted-4-Nitroso-5-Pyrazolones.
  • MDPI. (2022, December 10). 3–(2–Pyridyl)pyrazole Based Luminescent 1D-Coordination Polymers and Polymorphic Complexes of Various Lanthanide Chlorides Including Orange-Emitting Cerium(III).
  • RSC Publishing. (n.d.). Syntheses, structures and photoluminescent properties of lanthanide coordination polymers based on pyridyl functionalized imidazole dicarboxylic acid.
  • DPI Journals. (n.d.). A Fluorescence Study of Pyrazole Derivative 2-(1,5-diphenyl-4,5-dihydro-1H-pyrazole-3-yl)pyridine Upon Addition of La3+ and Eu3+ Ions | HAKIM | DEStech Transactions on Materials Science and Engineering.
  • Wiley Online Library. (2016, January 22). The 1H NMR spectrum of pyrazole in a nematic phase.
  • ResearchGate. (n.d.). Raman, FT‐IR, and DFT studies of 3,5‐pyrazoledicarboxylic acid and its Ce(III) and Nd(III) complexes.
  • SciSpace. (n.d.). Synthesis of some transition metal complexes of novel 1-methylpyrazole-3-aldehyde-4-(2-pyridyl) thiosemicarbazone.
  • ResearchGate. (n.d.). FT‐IR spectra of complexes 1–5..
  • NTU scholars. (2003, October 24). Synthesis and Characterization of Metal Complexes Possessing the 5-(2-Pyridyl) Pyrazolate Ligands.
  • RSC Publishing. (n.d.). Three metal complexes derived from 3-methyl-1H-pyrazole-4-carboxylic acid: synthesis, crystal structures, luminescence and electrocatalytic properties.
  • (n.d.). Pyrazolone-based metal complexes: synthesis, characterization and theoretical study of Zn(II), Cu(II) and Mo(IV) derivatives.
  • NIST WebBook. (n.d.). 1H-Pyrazole-3-carboxylic acid, 5-methyl-, ethyl ester.
  • (n.d.). UV-Vis spectroscopy.
  • ijirset. (2017, November 15). Study of Newly Synthesised Pyrazolone and It's Metal Complexes.

Sources

Safety Operating Guide

A Senior Application Scientist's Guide to Handling 5-methyl-1H-pyrazole-3,4-dicarboxylic acid: Personal Protective Equipment and Safety Protocols

Author: BenchChem Technical Support Team. Date: February 2026

Navigating the complexities of novel chemical compounds is the cornerstone of innovation in drug discovery and development. However, ensuring the safety of laboratory personnel is paramount. This guide provides a detailed operational plan for the safe handling of 5-methyl-1H-pyrazole-3,4-dicarboxylic acid, focusing on the selection and use of appropriate Personal Protective Equipment (PPE). While this specific molecule may not have an exhaustive, dedicated safety profile, by analyzing the known hazards of structurally similar pyrazole carboxylic acids, we can establish a robust safety protocol grounded in established chemical principles.

The foundational logic of this guide is risk mitigation. Pyrazole derivatives, as a class, are known to present several potential hazards, including irritation to the skin, eyes, and respiratory system.[1][2][3] Therefore, our procedures are designed to create multiple barriers between the researcher and the chemical, ensuring that potential exposure is minimized or eliminated.

Hazard Profile: Understanding the Risks

An effective safety plan begins with a thorough understanding of the potential hazards. Based on data from analogous pyrazole compounds, we can anticipate the primary risks associated with 5-methyl-1H-pyrazole-3,4-dicarboxylic acid.

Potential Hazard Description Primary Exposure Route Representative Sources
Serious Eye Irritation/Damage Direct contact with the solid or solutions can cause significant irritation and potential damage to eye tissue.Splash, airborne dust[3][4][5][6][7][8][9]
Skin Irritation Prolonged or repeated contact may cause redness, itching, and irritation.Direct contact[1][3][5][6][7][8][9]
Respiratory Tract Irritation Inhalation of airborne dust can irritate the nose, throat, and lungs.Inhalation[1][2][3]
Harmful if Swallowed Ingestion of the compound may lead to adverse health effects.Ingestion[1][5]
Dust Explosion Hazard Like many fine organic powders, if dispersed in the air in sufficient concentration, this compound may form an explosive mixture.[10][11]N/A[10][11]

Core Directive: Personal Protective Equipment (PPE)

The selection of PPE is not a one-size-fits-all approach; it must be tailored to the specific task and the associated risks of exposure. Below is a tiered recommendation for PPE when handling 5-methyl-1H-pyrazole-3,4-dicarboxylic acid.

Tier 1: Standard Laboratory Operations (Low-Volume Handling)
  • Eye/Face Protection: Chemical safety goggles conforming to EN166 (EU) or ANSI Z87.1 (US) standards are mandatory.[10] These provide a seal around the eyes to protect against dust particles and minor splashes.

  • Hand Protection: Nitrile gloves are the minimum requirement. It is critical to inspect gloves for any signs of degradation or puncture before use and to remove them using the proper technique to avoid skin contamination.[5][10][12]

  • Body Protection: A clean, buttoned laboratory coat must be worn to protect the skin and personal clothing from contamination.[10]

Tier 2: Operations with Increased Risk (Weighing, Transfers, Spill Cleanup)
  • Eye/Face Protection: In addition to safety goggles, a full-face shield should be worn whenever there is a significant risk of splashing or dust generation.[4][13]

  • Hand Protection: Double-gloving (wearing two pairs of nitrile gloves) provides an additional layer of protection. The outer glove should be removed and disposed of immediately upon known or suspected contamination.[14]

  • Body Protection: For larger quantities or during spill cleanup, disposable chemical-resistant coveralls (e.g., Tyvek) should be worn over personal clothing and the lab coat to prevent permeation of the chemical.[15]

  • Respiratory Protection: All operations that may generate dust (e.g., weighing, scraping, or vigorous mixing of the solid) must be conducted within a certified chemical fume hood or a ventilated enclosure to control airborne levels.[1][4][10] If such engineering controls are not feasible, a NIOSH-approved N95 respirator is required as a minimum.

Operational and Disposal Plans

Step-by-Step Protocol for Safe Handling (e.g., Weighing)
  • Preparation: Before handling the chemical, ensure the work area (preferably inside a chemical fume hood) is clean and uncluttered. Confirm that an eyewash station and safety shower are accessible and unobstructed.[4][10]

  • Don PPE: Put on the appropriate Tier 2 PPE: a lab coat, double nitrile gloves, and chemical safety goggles.

  • Minimize Dust: Handle the solid material gently to minimize the generation of airborne dust. Use a spatula to carefully transfer the compound from its storage container to a tared weigh boat or vessel.

  • Containment: Keep the container of 5-methyl-1H-pyrazole-3,4-dicarboxylic acid closed when not in use.[10]

  • Cleanup: After the transfer is complete, gently wipe down the spatula and the work surface with a damp cloth to remove any residual dust. Dispose of the cloth as contaminated waste.

  • Doff PPE: Remove PPE in the correct order to prevent cross-contamination: outer gloves, lab coat, inner gloves. Wash hands thoroughly with soap and water after handling is complete.[1][4]

Emergency Plan: Solid Spill Response

A spill of solid 5-methyl-1H-pyrazole-3,4-dicarboxylic acid requires a calm and systematic response to prevent exposure and further contamination.

SpillResponse cluster_Initial Phase 1: Immediate Action cluster_Cleanup Phase 2: Containment & Cleanup cluster_Final Phase 3: Final Steps spill Spill Identified alert Alert Personnel & Cordon Off Area spill->alert ppe Don Appropriate PPE (Tier 2 Minimum) alert->ppe cover Gently Cover with Inert Absorbent Material ppe->cover sweep Carefully Sweep Material into a Labeled Waste Container cover->sweep wipe Wipe Area with a Wet Cloth sweep->wipe decontaminate Decontaminate Tools wipe->decontaminate dispose Dispose of Waste via Approved Channels decontaminate->dispose wash Remove PPE & Wash Hands dispose->wash

Caption: Workflow for handling a solid chemical spill.

Disposal Plan

All waste materials contaminated with 5-methyl-1H-pyrazole-3,4-dicarboxylic acid, including used gloves, weigh boats, absorbent materials, and contaminated clothing, must be considered hazardous waste.

  • Collect all contaminated solid waste in a clearly labeled, sealed container.

  • Do not mix with other waste streams unless explicitly permitted by your institution's environmental health and safety (EHS) office.

  • Dispose of the waste container through your institution's official hazardous waste disposal program, following all local, regional, and national regulations.[1][4][13]

By adhering to these detailed protocols, researchers can confidently work with 5-methyl-1H-pyrazole-3,4-dicarboxylic acid, ensuring both their personal safety and the integrity of their scientific work.

References

  • HAZARDOUS CHEMICAL USED IN ANIMALS.
  • Material Safety D
  • SAFETY D
  • SAFETY D
  • SAFETY D
  • SAFETY D
  • Safety D
  • Pyrazole-3,5-dicarboxylic acid | C5H4N2O4 | CID 76559. PubChem.
  • Safety d
  • SAFETY D
  • SAFETY D
  • Personal Protective Equipment for Use in Handling Hazardous Drugs. (2006). Centers for Disease Control and Prevention.
  • Considerations for personal protective equipment when handling cytotoxic drugs. (2015). Pharmaceutical Technology.
  • SAFETY D
  • 1-Methyl-1H-pyrazole-5-carboxylic acid Safety D
  • Safety d

Sources

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.